molecular formula C14H9ClN2O2 B1328671 7-chloro-4-nitro-2-phenyl-1H-indole CAS No. 663177-42-2

7-chloro-4-nitro-2-phenyl-1H-indole

Cat. No.: B1328671
CAS No.: 663177-42-2
M. Wt: 272.68 g/mol
InChI Key: BMXATLYQHHUUFI-UHFFFAOYSA-N
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Description

7-Chloro-4-nitro-2-phenyl-1H-indole (CAS 7746-36-3) is a synthetically versatile indole derivative of significant interest in medicinal chemistry and organic synthesis. It belongs to the class of 2-phenylindoles, which are recognized as privileged scaffolds in drug discovery due to their presence in various therapeutic agents . The molecular structure incorporates multiple functional handles: the chloro substituent offers potential for further functionalization via cross-coupling reactions, while the nitro group can serve as an electron-withdrawing component or be reduced to an amine for additional derivatization . This makes the compound a valuable and flexible building block for constructing diverse polycyclic and heterocyclic structures, such as the synthesis of functionalized quinoxalines via gold-catalyzed hydroamination, which are relevant in material science and pharmaceutical research . In a research context, the 2-phenylindole core is structurally related to compounds with documented biological activity. Notably, 2-phenylindole derivatives have been extensively investigated as promising frameworks in the development of anti-breast cancer agents and as potent inhibitors of specific protein targets, including the Mcl-1 protein, which plays a role in apoptotic pathways . Furthermore, this structural motif is found in Selective Estrogen Receptor Modulators (SERMs), highlighting its utility in the design of novel therapeutic candidates . Researchers utilize this compound and its derivatives for molecular docking studies, molecular dynamics simulations, and in vitro assessments against specific cancer cell lines to explore their binding affinities and mechanisms of action . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-nitro-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-7-13(17(18)19)10-8-12(16-14(10)11)9-4-2-1-3-5-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXATLYQHHUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Regioselective Synthesis of 7-Chloro-4-Nitro-2-Phenyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless therapeutics, including triptans, NSAIDs (Indomethacin), and oncology agents.[1] The specific target, 7-chloro-4-nitro-2-phenyl-1H-indole , presents a unique synthetic challenge due to the electronic deactivation caused by the nitro group and the specific regiochemical requirements of the 4,7-substitution pattern.

Strategic Route Selection

While modern palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig or Suzuki) offer modularity, they often require pre-functionalized indole cores that are commercially scarce.[1] The Fischer Indole Synthesis remains the most robust, scalable, and atom-economical route for this specific target.[1]

Why Fischer?

  • Regiocontrol: The presence of the chlorine atom at the ortho position of the hydrazine precursor (2-chloro-5-nitrophenylhydrazine) acts as a "blocking group," forcing the [3,3]-sigmatropic rearrangement to occur exclusively at the open ortho position. This guarantees the 7-chloro regiochemistry without the need for chromatographic separation of isomers.

  • Atom Economy: The phenyl group is installed directly via acetophenone, avoiding subsequent C2-arylation steps that often suffer from steric hindrance at the indole 2-position.[1]

Part 2: Technical Workflow & Mechanism

Retrosynthetic Logic

The synthesis disconnects the indole C2-C3 bond and the N1-C2 bond, tracing back to the corresponding arylhydrazone.

Retrosynthesis Target 7-chloro-4-nitro-2-phenyl-1H-indole Precursor Acetophenone (2-chloro-5-nitrophenyl)hydrazone Target->Precursor Fischer Cyclization (PPA, 100-110°C) RawMaterials 2-Chloro-5-nitroaniline + Acetophenone Precursor->RawMaterials Diazotization & Condensation

Figure 1: Retrosynthetic strategy leveraging the blocked ortho-position for regiocontrol.

Mechanistic Pathway

The success of this protocol relies on the acid-catalyzed [3,3]-sigmatropic rearrangement. The nitro group at C5 (para to the chlorine) strongly deactivates the ring, raising the activation energy for the sigmatropic shift.[1] Consequently, weak acids (acetic acid) are insufficient; Polyphosphoric Acid (PPA) is required to drive the reaction.[1]

Mechanism cluster_regio Regioselectivity Control Step1 Hydrazone Formation Step2 Tautomerization (Ene-hydrazine) Step1->Step2 H+ Step3 [3,3]-Sigmatropic Shift Step2->Step3 Rate Limiting Step4 Re-aromatization & NH3 Loss Step3->Step4 -NH3 Result Target Indole Step4->Result Note Cl at C2 blocks one ortho site. Cyclization FORCED to C6.

Figure 2: Mechanistic flow. The C2-Cl block forces cyclization at C6, which becomes C7 in the indole.

Part 3: Experimental Protocol

Phase 1: Synthesis of (2-Chloro-5-nitrophenyl)hydrazine

Note: If this hydrazine is commercially available, skip to Phase 2. However, in-situ preparation ensures high purity.[1]

Reagents:

  • 2-Chloro-5-nitroaniline (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.1 eq)[1]

  • Tin(II) Chloride (SnCl2) or Sodium Sulfite (Na2SO3)[1]

  • HCl (conc.)[1][2]

Protocol:

  • Diazotization: Suspend 2-chloro-5-nitroaniline in conc. HCl at -5°C. Add aqueous NaNO2 dropwise, maintaining temperature <0°C. The solution should become clear (diazonium salt formation).

  • Reduction: Slowly add a solution of SnCl2 in conc. HCl at -5°C. Stir for 2 hours. The hydrazine hydrochloride salt will precipitate.[1]

  • Isolation: Filter the precipitate, wash with cold brine, and recrystallize from ethanol/ether to obtain the hydrazine hydrochloride.[1]

Phase 2: Hydrazone Formation

Reagents:

  • (2-Chloro-5-nitrophenyl)hydrazine HCl (10 mmol)

  • Acetophenone (10 mmol)[1]

  • Sodium Acetate (15 mmol)[1]

  • Ethanol (Abs., 30 mL)

Protocol:

  • Dissolve the hydrazine salt and sodium acetate in ethanol.

  • Add acetophenone.[1][2]

  • Reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

  • Cool to RT. The hydrazone usually precipitates as a colored solid (yellow/orange).[1]

  • Filter, wash with cold ethanol, and dry.[1][3]

    • Checkpoint: Verify identity via 1H NMR (look for absence of ketone C=O and presence of hydrazone N-H).[1]

Phase 3: Fischer Cyclization (The Critical Step)

Reagents:

  • Crude Hydrazone (from Phase 2)[1]

  • Polyphosphoric Acid (PPA) (10-15 g per 1 g of hydrazone)[1]

Protocol:

  • Setup: Place PPA in a wide-mouth reaction vessel equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity).

  • Heating: Heat PPA to 100°C.

  • Addition: Add the hydrazone portion-wise to the hot PPA. Caution: Exothermic.

  • Reaction: Stir at 100-110°C for 3-4 hours. The mixture will darken significantly.[1]

    • Note: Do not exceed 120°C, as nitro groups can degrade or cause tarring.[1]

  • Quenching: Cool to ~60°C. Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring. The PPA must be fully hydrolyzed.[1]

  • Workup: The crude indole will precipitate as a dark solid.[1] Filter the solid.[1][3][4][5][6]

  • Purification:

    • Dissolve the solid in Ethyl Acetate.[1]

    • Wash with sat.[1][5] NaHCO3 (to remove acidic residues) and Brine.[1]

    • Dry over Na2SO4 and concentrate.[1]

    • Recrystallization: Recrystallize from Ethanol or Toluene.[1]

Part 4: Data & Characterization

Expected Analytical Data
ParameterExpected Value/ObservationNotes
Physical State Yellow to Orange crystalline solidNitroindoles are typically colored.
Melting Point >200°CHigh MP due to nitro group polarity.[1]
1H NMR (DMSO-d6) Indole NH (~12.0 ppm, broad s)Disappears on D2O shake.[1]
1H NMR (Aromatic) C3-H (~7.2 ppm, s)Characteristic singlet for 2-substituted indole.[1]
1H NMR (Coupling) C5-H and C6-H (AB system)Doublets with ortho coupling (~8 Hz).
IR Spectroscopy 1330 & 1520 cm⁻¹ (NO2 stretches)Strong diagnostic bands.[1]
Yield (Overall) 35 - 55%Moderate yield is typical for nitro-Fischer.[1]
Troubleshooting Guide
  • Low Yield in Cyclization: If the hydrazone is recovered unreacted, the acid strength is too low.[1] Ensure PPA is fresh (absorbs water over time).[1] Increase temp to 115°C.

  • Tar Formation: Temperature too high or reaction time too long.[1] Nitro compounds are sensitive to oxidation at high temps.[1]

  • Regioisomers: If 2-chloro-5-nitrophenylhydrazine was pure, regioisomers are mechanistically impossible. If impurities appear, check the purity of the starting aniline.[1]

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. John Wiley & Sons.[1] (The definitive text on the mechanism and scope).[1]

  • Organic Syntheses. (1987).[1][6] Synthesis of 4-Nitroindole. Org. Synth. 65, 146. Link (Provides context for nitro-substituted indole stability).[1]

  • Hughes, D. L. (1993).[1] Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.[1] Link[1]

  • Ishii, H. (1981).[1][7] Fisher Indole Synthesis Applied to the Synthesis of Natural Products. Accounts of Chemical Research, 14(9), 275-283.[1] (Discusses regiocontrol in asymmetric hydrazines).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for diazotization and hydrazine synthesis protocols).

Sources

7-chloro-4-nitro-2-phenyl-1H-indole chemical properties

[1][2][3][4][5]

Molecular Identity & Physiochemical Core

This compound represents a highly functionalized indole core. The 4-nitro group provides a critical handle for reduction to an amine (enabling amide/urea coupling), while the 7-chloro substituent modulates lipophilicity and metabolic stability, often blocking oxidative metabolism at the susceptible 7-position.[2] The 2-phenyl moiety locks the conformation and provides hydrophobic interactions in protein binding pockets (e.g., gp120 in HIV).

Physiochemical Specifications
PropertyValueNote
CAS Number 663177-42-2
IUPAC Name 7-chloro-4-nitro-2-phenyl-1H-indole
Molecular Formula C₁₄H₉ClN₂O₂
Molecular Weight 272.69 g/mol
Appearance Yellow to orange crystalline solidCharacteristic of nitro-aromatics
Melting Point 200 – 202 °CLiterature value [1]
Solubility DMSO, DMF (High); DCM, EtOAc (Moderate); Water (Insoluble)Requires polar organic solvents for reactions
pKa (NH) ~13–14Weakly acidic due to electron-withdrawing NO₂/Cl

Synthesis: The Modified Makosza Protocol

While classical Fischer indole synthesis can be used, it often suffers from regioselectivity issues with electron-deficient hydrazines. The most authoritative and regioselective route for this specific substitution pattern is the oxidative nucleophilic substitution of hydrogen (related to the Bartoli or Makosza indole synthesis) using 2-chloro-5-nitroaniline .[1][2]

Mechanistic Logic

This pathway exploits the electrophilicity of the nitroarene. The enolate of acetophenone attacks the position ortho to the amino group. In 2-chloro-5-nitroaniline , the position between the amino and nitro groups (C2) is blocked by Chlorine.[2] Thus, the attack is directed exclusively to the open ortho position (C6), ensuring the formation of the 7-chloro-4-nitro isomer.[2]

Step-by-Step Protocol

Prerequisites: Anhydrous conditions (Ar/N₂ atmosphere).

  • Reagent Prep: Dissolve 2-chloro-5-nitroaniline (1.0 equiv) and acetophenone (3.0 equiv) in anhydrous DMSO (0.1 M concentration).

  • Base Addition: Cool the solution to 15–20 °C. Add potassium tert-butoxide (t-BuOK) (3.0–4.0 equiv) portion-wise over 10 minutes.

    • Observation: The reaction mixture will turn deep purple/black, indicating the formation of the anionic

      
      -adduct.
      
  • Cyclization: Stir vigorously at room temperature (25 °C) for 1–2 hours. The reaction involves an intramolecular condensation between the ketone carbonyl and the amino group, followed by aromatization.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1 M) or saturated NH₄Cl.

    • Precipitation: The crude indole typically precipitates as a yellow/brown solid.

  • Purification: Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO. Dry over MgSO₄.

    • Chromatography: Purify via silica gel flash chromatography. Elute with Hexanes:Ethyl Acetate (gradient 10:1 to 4:1).

    • Yield: Expect 40–60% yield depending on moisture control.

Mechanism Visualization

The following diagram illustrates the regioselective pathway dictated by the chlorine blocking group.

IndoleSynthesisStart2-Chloro-5-nitroaniline(Cl blocks C2)Adductσ-Adduct Formation(Attack at C6)Start->AdductDMSO, RTReagentsAcetophenone + t-BuOK(Enolate Formation)Reagents->AdductCyclizationIntramolecularCondensationAdduct->Cyclization- H₂OProduct7-Chloro-4-nitro-2-phenylindole(Regioselective)Cyclization->ProductAromatization

Caption: Regioselective synthesis via nucleophilic attack at the unblocked ortho-position.

Chemical Reactivity & Derivatization

The 7-chloro-4-nitro-2-phenyl-1H-indole scaffold is rarely the final drug; it is a "privileged structure" intermediate.[1][2]

A. Nitro Group Reduction (The Gateway Step)

The 4-nitro group is electronically coupled to the indole nitrogen.[2] Reduction yields 4-amino-7-chloro-2-phenylindole , a precursor for urea/amide-based inhibitors.[1][2]

  • Protocol: Hydrogenation (H₂, 1 atm) with Raney Nickel or Pt/C in THF/MeOH is preferred over Pd/C to avoid dehalogenation (loss of 7-Cl).[2]

  • Alternative: SnCl₂·2H₂O in refluxing ethanol (chemoselective, preserves Cl).

B. C3-Functionalization

The C3 position remains nucleophilic.[2]

  • Vilsmeier-Haack: Reaction with POCl₃/DMF yields the 3-carbaldehyde , useful for extending the carbon skeleton (e.g., to vinyl nitriles).[2]

  • Mannich Reaction: Reaction with formaldehyde and secondary amines yields gramine derivatives.

C. N1-Alkylation

The indole NH (pKa ~13) is readily deprotonated by Cs₂CO₃ or NaH.[2] Alkylation at N1 is often used to tune solubility or attach solubilizing tails (e.g., phosphonooxymethyl groups in prodrugs like fostemsavir).

Biological Context & Applications

This specific substitution pattern is highly relevant in the development of HIV-1 Attachment Inhibitors .

  • Mechanism: These compounds bind to the gp120 protein on the viral envelope, locking it into a conformation that prevents attachment to the host CD4 receptor.

  • SAR Insight:

    • 2-Phenyl: Mimics hydrophobic residues in the gp120 binding pocket.[2]

    • 4-Position: Substituents here (often extended amides/heterocycles derived from the 4-nitro precursor) project into the "entrance" of the binding cavity, interacting with solvent-exposed residues.[2]

    • 7-Chloro: Fills a small hydrophobic pocket and blocks metabolic hydroxylation, significantly increasing the half-life (

      
      ) of the molecule in vivo.[2]
      
Experimental Workflow: Derivatization Pathway

Reactivitycluster_redReduction (Critical)cluster_greenC3 FunctionalizationCore7-Chloro-4-nitro-2-phenylindoleAmino4-Amino Derivative(Nucleophilic Handle)Core->AminoSnCl₂ / EtOH(Preserves Cl)Formyl3-Formyl Derivative(Vilsmeier-Haack)Core->FormylPOCl₃ / DMFDrugTarget Therapeutic(e.g., HIV-1 Attachment Inhibitor)Amino->DrugAcylation / Urea Formation

Caption: Primary derivatization pathways transforming the scaffold into bioactive agents.[2]

References

  • Moskalev, N., Barbasiewicz, M., & Mąkosza, M. (2003).[3] Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron , 59(42), 8463–8470. [2]

    • Key citation for the synthesis protocol and melting point d
  • Meanwell, N. A., et al. (2018). HIV-1 Attachment Inhibitors: 2-Phenylindole Derivatives. Journal of Medicinal Chemistry , 61(15), 6218–6241. [2]

    • Contextualizes the biological importance of the 4-substituted-7-chloro-2-phenylindole scaffold.
  • Sundberg, R. J. (1996). Indoles.[3][4][5][6][7] Academic Press.

    • Authoritative reference for general indole reactivity and electrophilic substitution p

Methodological & Application

Application Note: Antimicrobial Profiling of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthesis to Signal: A High-Fidelity Protocol Series

Abstract

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of essential amino acids (tryptophan), hormones (melatonin), and potent alkaloids. In the context of antimicrobial resistance (AMR), indoles are increasingly valued for their ability to disrupt bacterial cell walls, inhibit efflux pumps, and dismantle biofilms. However, their lipophilic nature presents distinct challenges in in vitro testing, often leading to precipitation-induced false negatives or solvent-toxicity false positives. This guide provides a rigorous, field-proven workflow for accurately characterizing the antimicrobial activity of indole derivatives, synthesizing CLSI standards with practical optimizations for hydrophobic compounds.

Part 1: Compound Management & Solubility Optimization

The Challenge: Indole derivatives are frequently hydrophobic. Standard aqueous preparation methods often result in compound precipitation upon addition to media, rendering the "nominal concentration" meaningless. Conversely, excessive use of organic solvents (DMSO) can lyse bacterial membranes, mimicking antimicrobial activity.

Solvent Tolerance Limits

Before testing your compound, you must validate your solvent system. While S. aureus can often tolerate up to 5-10% DMSO, Gram-negative organisms like E. coli and P. aeruginosa are sensitive to concentrations >3%.

  • Core Rule: The final DMSO concentration in the assay well must be ≤ 1% (v/v) .

  • Validation: Always include a "Solvent Control" column in your plate containing media + 1% DMSO (no drug) to prove bacterial growth is unaffected by the vehicle.

Preparation Protocol

Objective: Create a 100x Master Stock to ensure consistent final concentrations.

  • Weighing: Weigh approx. 1-2 mg of the indole derivative.

  • Solubilization: Dissolve in 100% DMSO to reach a concentration of 12.8 mg/mL (Stock A).

    • Why 12.8? In a standard 2-fold dilution series, this allows the top testing well to be 128 µg/mL after a 1:100 dilution, a standard high-end cutoff for "drug-like" activity.

  • Visual Check: Vortex vigorously. If the solution is cloudy, sonicate for 5 minutes. If precipitation persists, the compound is not suitable for broth microdilution without formulation (e.g., cyclodextrin complexation).

Part 2: Primary Screening – Resazurin-Modified Broth Microdilution

The Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests). The Modification: Indole derivatives can be colored or form micro-precipitates that interfere with optical density (OD) readings. We utilize Resazurin (Alamar Blue) , a redox indicator that turns from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active (living) bacteria.

Experimental Workflow Diagram

IndoleWorkflow cluster_QC Quality Control Checks Stock 1. Stock Prep (100% DMSO) Dilution 2. Intermediate Dilution (2x conc in Media) Stock->Dilution 1:50 dilution Plate 3. 96-Well Plate Setup (Bacteria + Cmpd) Dilution->Plate Add 50µL Incubate 4. Incubation (37°C, 18-24h) Plate->Incubate Resazurin 5. Add Resazurin (Redox Indicator) Incubate->Resazurin Add 10-30µL Read 6. Readout (Visual/Fluor) Resazurin->Read 2-4h Incubation Check1 Solubility Check Check1->Dilution Check2 Sterility Control Check2->Plate

Figure 1: End-to-end workflow for indole derivative screening using a resazurin-modified broth microdilution assay.

Detailed Protocol

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom plates (polystyrene).

  • Resazurin sodium salt (dissolved at 0.015% w/v in sterile PBS, filter sterilized).

  • Standardized Inoculum:

    
     CFU/mL.[1]
    

Step-by-Step:

  • Plate Layout:

    • Cols 1-10: Test Compound (2-fold serial dilution).

    • Col 11: Growth Control (Bacteria + Media + 1% DMSO). CRITICAL.

    • Col 12: Sterility Control (Media only) & Positive Control (e.g., Ciprofloxacin).

  • Dilution:

    • Add 50 µL of CAMHB to wells 2-11.

    • Add 100 µL of "2x" compound solution (prepared in media from stock) to well 1.

    • Transfer 50 µL from well 1 to 2, mix, transfer to 3... discard 50 µL after well 10.

  • Inoculation: Add 50 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11. Final volume = 100 µL. Final bacterial load = 
    
    
    
    CFU/mL.[2][1]
  • Incubation: 37°C for 18-24 hours (aerobic).

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2-4 hours.

  • Scoring:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolism reduced the dye).

    • MIC Definition: The lowest concentration well that remains blue .

Part 3: Advanced Characterization – Biofilm Eradication

Scientific Rationale: Indole derivatives often act as quorum-sensing inhibitors. A compound may have a high MIC (poor killing of planktonic cells) but potent anti-biofilm activity. The Crystal Violet (CV) assay is the industry standard for this assessment.

Biofilm Protocol (Crystal Violet)[3]
  • Growth: Establish biofilm by incubating bacteria in 96-well flat-bottom plates (in TSB + 1% Glucose) for 24 hours without drug.

  • Treatment: Gently aspirate media (do not disrupt the film). Wash 2x with PBS. Add fresh media containing the indole derivative at 1x, 2x, and 4x MIC. Incubate 24h.

  • Staining:

    • Aspirate media and wash 3x with water.

    • Fix with methanol (15 min) or heat (60°C, 60 min).

    • Stain with 0.1% Crystal Violet (125 µL) for 15 mins.

    • Rinse with water until runoff is clear.

  • Quantification: Solubilize the bound stain with 30% Acetic Acid (200 µL). Transfer to a new plate and read OD at 595 nm .

Biofilm Mechanism Diagram

BiofilmMech Indole Indole Derivative Quorum Quorum Sensing (Signaling) Indole->Quorum Disrupts Signal Maturation Biofilm Maturation (EPS Matrix) Indole->Maturation Destabilizes Matrix Planktonic Planktonic Bacteria (Free Floating) Attachment Surface Attachment Planktonic->Attachment Attachment->Quorum Quorum->Maturation Dispersal Dispersal Maturation->Dispersal

Figure 2: Potential intervention points of indole derivatives in the bacterial biofilm lifecycle.

Part 4: Data Interpretation & Reporting

Quantitative Summary Table

When reporting data for indole derivatives, use the following format to capture the nuance of solubility and activity type.

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm IC50Phenotype
IND-001 S. aureus48216 µg/mLBactericidal
IND-002 E. coli>128N/DN/A32 µg/mLAnti-biofilm only
Cipro S. aureus0.512>64 µg/mLBactericidal
  • Bactericidal: MBC/MIC ratio

    
    .
    
  • Bacteriostatic: MBC/MIC ratio

    
    .
    
Troubleshooting Guide
  • Issue: "Skipped Wells" (Growth in well 4, no growth in well 5, growth in well 6).

    • Cause: Likely precipitation of the indole at specific concentrations, or pipetting error.

    • Fix: Repeat assay.[1][3][4] Ensure vigorous mixing during dilution steps.

  • Issue: Pink color in the Negative Control (Sterility).

    • Cause: Contaminated media or non-sterile Resazurin.

    • Fix: Filter sterilize Resazurin (0.22 µm) immediately before use.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. [Link][5][6]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011).[3] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Lee, J. H., et al. (2013). Indole inhibits biofilm formation in Acynetobacter oleivorans DR1. Biotechnology Letters, 35, 1495–1502. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7][8] Nature Protocols, 3(2), 163-175. [Link]

Sources

synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole . This specific analog presents a unique synthetic challenge due to the electronic deactivation caused by the nitro group and the steric constraints of the 7-chloro position.

While standard electrophilic aromatic substitution on a pre-formed indole core typically fails to selectively install substituents at the 4- and 7-positions, this protocol utilizes a regioselective Fischer Indole Synthesis . By employing (2-chloro-5-nitrophenyl)hydrazine as the key precursor, the substituents are pre-installed on the benzene ring, forcing the cyclization to occur at the only available ortho position (C6), which translates to the 7-position in the final indole structure.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the 7-chloro isomer due to blockage of the alternative ortho site.

  • Robustness: Uses Polyphosphoric Acid (PPA) to overcome the nucleophilic deactivation by the nitro group.

  • Scalability: Designed for gram-scale synthesis with purification via recrystallization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the [3,3]-sigmatropic rearrangement of an arylhydrazone.[1][2] The critical design element is the mapping of the precursor carbon atoms to the final indole scaffold.

Structural Logic:

  • Indole C7 (Chloro): Originates from the carbon ortho to the hydrazine nitrogen. In the precursor, C2 bears the Chlorine.

  • Indole C4 (Nitro): Originates from the carbon meta to the hydrazine nitrogen (on the non-cyclizing side). In the precursor, C5 bears the Nitro group.

  • Cyclization Site: The Fischer rearrangement requires an unsubstituted ortho carbon. The C2 position is blocked by Chlorine; therefore, cyclization must occur at C6.

Retrosynthesis Target Target: 7-chloro-4-nitro-2-phenyl-1H-indole Disconnection Disconnection: N-N Bond Cleavage Target->Disconnection Retro-Fischer Hydrazone Intermediate: Acetophenone (2-chloro-5-nitrophenyl)hydrazone Disconnection->Hydrazone Tautomerization Precursors Starting Materials: (2-chloro-5-nitrophenyl)hydrazine + Acetophenone Hydrazone->Precursors Condensation

Figure 1: Retrosynthetic logic demonstrating the origin of the 4- and 7-substituents.

Experimental Protocol

Phase 1: Hydrazone Formation

Objective: Condensation of the hydrazine with acetophenone.

Reagents:

  • (2-chloro-5-nitrophenyl)hydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.1 eq)

  • Sodium Acetate (1.1 eq) — To neutralize the HCl salt

  • Ethanol (Absolute) — Solvent

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (RBF), suspend 10.0 mmol of (2-chloro-5-nitrophenyl)hydrazine hydrochloride in 50 mL of absolute ethanol.

  • Neutralization: Add 11.0 mmol of Sodium Acetate dissolved in a minimum amount of water (approx. 2 mL) to free the hydrazine base. Stir for 10 minutes.

  • Addition: Add 11.0 mmol of Acetophenone and 3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Validation: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The hydrazine spot (polar) should disappear, replaced by a less polar yellow/orange hydrazone spot.

  • Isolation: Cool the mixture to room temperature, then to 0°C in an ice bath. The hydrazone typically precipitates as a colored solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • Yield Target: >85%[3][4][5]

    • Appearance: Yellow to orange crystalline solid.

Phase 2: Fischer Cyclization (The Critical Step)

Objective: Acid-mediated sigmatropic rearrangement and cyclization.[2]

Reagents:

  • Hydrazone Intermediate (from Phase 1)

  • Polyphosphoric Acid (PPA) — Reagent Grade[6]

Technical Insight: Standard Lewis acids (ZnCl2) are often insufficient for nitro-substituted hydrazones because the electron-withdrawing nitro group destabilizes the transition state of the [3,3]-sigmatropic shift. PPA acts as both a solvent and a strong Brønsted acid, driving the reaction despite the deactivated ring.

Procedure:

  • Preparation: Place 20 g of Polyphosphoric Acid (PPA) in a 100 mL beaker or wide-mouth flask.

  • Heating: Warm the PPA to 80–90°C on a hotplate to lower its viscosity.

  • Addition: Add 5.0 mmol of the dried Hydrazone intermediate in small portions to the stirring PPA.

    • Caution: Ensure mechanical stirring or vigorous magnetic stirring is maintained.

  • Reaction: Increase temperature to 110–120°C . Maintain this temperature for 3–5 hours .

    • Visual Cue: The mixture will darken significantly (dark brown/black). Evolution of ammonia (gas) may be observed.

  • Quenching: Cool the reaction mixture to approx. 60°C. Carefully pour the viscous syrup onto 150 g of crushed ice with vigorous stirring.

    • Note: The PPA hydrolysis is exothermic.

  • Precipitation: Stir the aqueous suspension for 1 hour to ensure the PPA is fully dissolved and the crude indole precipitates.

  • Filtration: Filter the crude solid and wash copiously with water (to remove phosphoric acid) and then with saturated NaHCO3 (to neutralize traces of acid).

Phase 3: Purification & Characterization

Purification: The crude material is likely dark.

  • Recrystallization: Dissolve in boiling Ethanol/Acetic Acid (9:1). Add activated charcoal, filter hot through Celite, and allow to crystallize slowly.

  • Column Chromatography (Alternative): If purity is low, use Silica Gel 60. Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes.

Data Summary Table:

ParameterSpecificationNotes
Target Structure 7-chloro-4-nitro-2-phenyl-1H-indole
Molecular Weight 272.69 g/mol
Appearance Yellow/Orange NeedlesNitroindoles are typically colored.[5]
Melting Point >200°C (Expected)High MP due to H-bonding and planarity.
1H NMR Diagnostic Doublet at ~8.0-8.2 ppmCorresponds to H-5 (deshielded by ortho-nitro).
1H NMR Diagnostic Doublet at ~7.3-7.5 ppmCorresponds to H-6.
Coupling Constant J ≈ 8.0 - 9.0 HzTypical ortho-coupling between H5 and H6.

Reaction Workflow Diagram

Workflow Start Start: (2-chloro-5-nitrophenyl)hydrazine + Acetophenone Step1 Step 1: Condensation (EtOH, Reflux, 3h) Start->Step1 Interm Intermediate: Hydrazone Isolated Step1->Interm Precipitation Step2 Step 2: Cyclization (PPA, 110°C, 4h) Interm->Step2 [3,3]-Sigmatropic Shift Quench Quench: Ice Water Pour Step2->Quench - NH3 Product Product: 7-chloro-4-nitro-2-phenylindole Quench->Product Filtration & Recryst.

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

  • Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry solids above their melting points without solvent.

  • Hydrazines: Arylhydrazines are suspected carcinogens and toxic by absorption. Wear double nitrile gloves and work in a fume hood.

  • Polyphosphoric Acid: Highly corrosive and viscous. Causes severe burns. Reacts exothermically with water.

References

  • Robinson, B. (1982).[7] The Fischer Indole Synthesis. John Wiley & Sons.

    • Foundational text describing the mechanism and PPA usage.
  • Hughes, D. L. (1993). "The Fischer Indole Synthesis".[1][2][6][7][8][9][10][11] Organic Preparations and Procedures International, 25(6), 607-632.

    • Review covering regioselectivity in meta-substituted hydrazines.
  • Vibzz Lab. (2024).[9] 2-phenylindole Synthesis via Fischer Indole Reaction.

    • Visual guide for the standard 2-phenylindole setup using PPA.
  • BenchChem. (2023). The Fischer Indole Synthesis: A Comprehensive Technical Guide.

    • General protocols for acetophenone hydrazone form

Sources

Troubleshooting & Optimization

purification techniques for 2-phenylindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of drug discovery and materials science involves the synthesis and subsequent purification of novel compounds. 2-Phenylindole derivatives are a prominent class of heterocyclic compounds, recognized for their wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1] However, isolating these target molecules in high purity from complex reaction mixtures presents a significant challenge for many researchers.

This technical support center provides a curated collection of frequently asked questions and troubleshooting guides designed to address specific issues encountered during the purification of 2-phenylindole derivatives. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to empower you to overcome common purification hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: How do I choose the best initial purification strategy for my crude 2-phenylindole derivative?

A1: The optimal strategy depends on the scale of your reaction, the physical state of your crude product (solid vs. oil), and the nature of the impurities. A logical decision process is crucial for efficiency.

  • For Crystalline Solids (>85% pure by NMR/TLC): Recrystallization is often the most efficient first step. It is excellent for removing minor impurities and can yield highly pure material, though sometimes with a loss of product into the mother liquor.[2]

  • For Oils or Solids with Significant Impurities: Flash column chromatography is the standard workhorse. It is highly versatile for separating compounds with different polarities.[3][4]

  • For Difficult Separations or High-Purity Needs: For isomers or closely related impurities that co-elute in flash chromatography, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] It offers superior resolution but is typically used for smaller quantities or as a final polishing step.

Below is a workflow to help guide your decision-making process.

Purification_Decision_Workflow start Crude 2-Phenylindole Derivative check_purity Assess Crude Purity (TLC, 1H NMR) start->check_purity is_solid Is the crude product a solid? check_purity->is_solid high_purity High Purity? (>85%, few spots) is_solid->high_purity Yes flash_chrom Perform Flash Column Chromatography is_solid->flash_chrom No (Oil) recrystallize Attempt Recrystallization high_purity->recrystallize Yes high_purity->flash_chrom No check_final_purity Check Purity recrystallize->check_final_purity flash_chrom->check_final_purity is_pure Purity >95%? check_final_purity->is_pure prep_hplc Preparative HPLC is_pure->prep_hplc No final_product Pure Product is_pure->final_product Yes prep_hplc->final_product

Purification strategy decision workflow.

Q2: My purified 2-phenylindole solid has a greenish tint after drying. Is this a sign of impurity?

A2: Not necessarily. It is a commonly observed phenomenon for the surface of 2-phenylindole to develop a light green color as it dries.[5] This is often attributed to minor surface oxidation or the presence of trace-level, highly colored impurities. If characterization data (NMR, MS, mp) confirm the bulk purity, this is generally not a cause for concern. However, if you require a completely colorless product, recrystallization from an ethanol/water mixture with the addition of a small amount of activated charcoal (Norit) is highly effective at removing these colored impurities.[5][6][7]

Q3: What are the most common impurities I should expect from a Fischer indole synthesis of a 2-phenylindole derivative?

A3: The Fischer indole synthesis is a robust method, but it can generate several characteristic impurities.[8][9] Awareness of these helps in selecting the right purification approach.

  • Unreacted Starting Materials: Phenylhydrazine and the ketone (e.g., acetophenone) are common.[5]

  • Incomplete Cyclization: The intermediate phenylhydrazone may persist if the reaction conditions (acid concentration, temperature) are not optimal.[6]

  • Regioisomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is a known challenge.[6] Their separation can be difficult and may require HPLC.

  • Polymeric Byproducts: The strong acid catalysts, like polyphosphoric acid, can sometimes lead to the formation of dark, tarry side products.

Q4: Should I use normal-phase or reverse-phase chromatography for my derivative?

A4: The choice depends on the polarity of your specific derivative.

  • Normal-Phase Chromatography (e.g., silica gel or alumina) is the most common method for purifying synthetic intermediates.[3] It separates compounds based on polarity, with non-polar compounds eluting first. This is ideal for most 2-phenylindole derivatives, which possess moderate polarity.

  • Reverse-Phase Chromatography (e.g., C18-silica) is the standard for HPLC analysis and purification.[1] Here, the separation is based on hydrophobicity; non-polar (hydrophobic) compounds are retained longer. This is particularly useful for highly polar or water-soluble 2-phenylindole derivatives that do not behave well on silica gel.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Focus Area: Flash Column Chromatography

Q5: My compound streaks badly on the silica column (tailing), even though the TLC spot is clean. What's happening?

A5: Tailing is a common issue and usually points to undesirable secondary interactions between your compound and the stationary phase, or issues with your solvent system.

  • Causality: The indole N-H proton is weakly acidic, and the lone pair on the nitrogen can act as a hydrogen bond acceptor. These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, causing the compound to "stick" and elute slowly and broadly.

  • Solution 1 (Modify Mobile Phase): Add a small amount (0.1-1%) of a polar, competitive additive to your eluent. For basic compounds like some N,N-dimethyl derivatives, triethylamine can neutralize the acidic sites on the silica. For compounds with acidic protons (like the indole N-H), a small amount of acetic acid or methanol can improve peak shape by competing for the active sites.

  • Solution 2 (Increase Polarity): Once your product begins to elute, you can sometimes resolve tailing by significantly increasing the polarity of the eluting solvent to push the remaining compound off the column more quickly.[10]

  • Solution 3 (Change Stationary Phase): If tailing persists, consider using a less acidic stationary phase like neutral alumina or switching to a deactivated silica gel.[10][11]

Q6: My 2-phenylindole derivative won't elute from the silica column, or the recovery is very low. What should I do?

A6: This indicates that your compound is irreversibly adsorbing to the silica gel, possibly due to decomposition or extremely strong binding.

  • Causality: The acidic nature of standard silica gel can cause sensitive compounds to decompose during the long exposure time of a column run.[10] Highly polar derivatives may also require impractically strong solvent systems to elute.

  • Troubleshooting Steps:

    • Confirm Stability: First, test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely degrading.[10]

    • Use Deactivated Silica: You can deactivate silica gel by pre-treating it with a base like triethylamine.

    • Switch to a Different Adsorbent: Try running the column with neutral alumina.

    • Use a "Plug": If the goal is simply to remove a very non-polar or a very polar impurity, you can pass your crude mixture through a short "plug" of silica gel using a strong eluent, which minimizes contact time.

Focus Area: Crystallization

Q7: I can't get my 2-phenylindole derivative to crystallize from the purification solvent. What should I try?

A7: Successful crystallization is a balance of thermodynamics and kinetics. If crystals don't form, it means the compound is either too soluble or nucleation is inhibited.

  • Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Impurities can also inhibit crystal formation.

  • Proven Strategies:

    • Solvent Screening: A mixture of ethanol and water is a very effective solvent system for recrystallizing 2-phenylindoles.[6] Other common systems include ethyl acetate/hexanes, acetone/water, and isopropanol.

    • Induce Nucleation: If you have a supersaturated solution that won't crystallize, try "scratching" the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a single, tiny crystal of pure product (if you have it from a previous batch) to the supersaturated solution to initiate crystallization.

    • Slow Evaporation: If all else fails, allow the solvent to evaporate slowly and undisturbed in a fume hood, covered with a watch glass or perforated film. This can sometimes yield crystals over time.

Focus Area: HPLC Purification

Q8: My peaks are broad or splitting in reverse-phase HPLC. What are the likely causes?

A8: Poor peak shape in HPLC compromises resolution and the quality of your purification. The causes can range from sample preparation to chromatographic conditions.

ProblemPotential CauseRecommended Solution
Broad Peaks Column Overload: Injecting too much sample mass for the column diameter.Reduce the injection volume or the concentration of your sample.[12]
Secondary Interactions: Silanol groups on the silica backbone interacting with the analyte.Add a modifier to the mobile phase. 0.1% trifluoroacetic acid (TFA) or formic acid is standard for improving peak shape of basic/neutral compounds.[13]
Column Contamination: Buildup of impurities on the column frit or head.Flush the column with a strong solvent (e.g., isopropanol) or try reversing the column direction for a back-flush (check manufacturer's instructions first).[14]
Split Peaks Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF).Dissolve the crude material in a minimal amount of strong solvent, then dilute with the initial mobile phase (e.g., 95:5 Water:ACN) before injection.[1]
Clogged Frit or Column Void: Physical blockage or settling of the stationary phase at the column inlet.Replace the column's inlet frit if possible, or replace the entire column. Using an in-line filter or guard column can prevent this.[14]

Q9: How do I effectively remove the HPLC solvent (water/acetonitrile) after purification to get my solid compound back?

A9: This is a critical final step. Since water has a high boiling point, simple rotary evaporation is often insufficient.

  • Step 1: Remove Organic Solvent: Pool the pure fractions and remove the majority of the organic solvent (acetonitrile or methanol) using a rotary evaporator. Be careful not to heat excessively, as this can cause bumping.

  • Step 2: Lyophilization (Freeze-Drying): The most effective method for removing the remaining water is lyophilization. Freeze the aqueous solution completely in a suitable flask (e.g., in a dry ice/acetone bath) and then connect it to a lyophilizer. This will sublime the water, leaving your pure compound as a fluffy solid.[1]

  • Alternative (Extraction): If a lyophilizer is unavailable, you can sometimes recover the compound by diluting the aqueous solution with a large volume of water and then extracting your product into an immiscible organic solvent like ethyl acetate or dichloromethane. However, this risks re-introducing minor impurities from the solvents.

Part 3: Standard Operating Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol describes a standard approach for purifying 100 mg - 5 g of a crude 2-phenylindole derivative.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_solvent 1. Select Solvent System (Target Rf ~0.3) pack_column 2. Pack Column (Slurry method) select_solvent->pack_column prepare_sample 3. Prepare Sample (Dry or Wet Loading) pack_column->prepare_sample load_sample 4. Load Sample onto Column prepare_sample->load_sample elute_column 5. Elute with Solvent (Isocratic or Gradient) load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 8. Combine Pure Fractions analyze_fractions->combine_pure concentrate 9. Concentrate under Vacuum combine_pure->concentrate

Sources

Technical Support Center: Overcoming Solubility Challenges of 7-chloro-4-nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-chloro-4-nitro-2-phenyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and detailed methodologies to effectively work with this promising, yet challenging, molecule.

Introduction to the Molecule: A Solubility Conundrum

7-chloro-4-nitro-2-phenyl-1H-indole is a complex heterocyclic compound with significant potential in various research applications, likely including medicinal chemistry and materials science. However, its molecular structure presents a classic solubility challenge. The planar, aromatic indole core, coupled with a lipophilic phenyl group, a chloro substituent, and a polar nitro group, results in a molecule with high lattice energy and poor solvation in aqueous media. Understanding the interplay of these functional groups is the first step in overcoming these solubility hurdles.

The indole nitrogen has a pKa of approximately -3.6 when protonated at the C3 position, making it a very weak base. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, is expected to further decrease the basicity of the indole nitrogen, making pH-dependent solubility strategies in acidic conditions less effective for the parent molecule.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address the specific solubility issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 7-chloro-4-nitro-2-phenyl-1H-indole so poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of 7-chloro-4-nitro-2-phenyl-1H-indole is a multifactorial issue stemming from its molecular architecture:

  • Aromatic Stacking and High Lattice Energy: The planar indole and phenyl rings promote strong intermolecular π-π stacking in the solid state. This creates a stable crystal lattice that requires a significant amount of energy to break apart, a prerequisite for dissolution.

  • Hydrophobicity: The 2-phenyl and 7-chloro substituents contribute to the overall lipophilicity of the molecule, leading to unfavorable interactions with polar water molecules.

  • Electron-Withdrawing Groups: The potent electron-withdrawing nature of the 4-nitro group and the chloro group reduces the electron density of the indole ring system. This can impact the molecule's ability to engage in favorable dipole-dipole interactions with water.

Q2: What are the initial recommended solvents for dissolving 7-chloro-4-nitro-2-phenyl-1H-indole?

A2: Given the molecule's characteristics, polar aprotic solvents are the most promising starting point for achieving initial solubilization. We recommend screening the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

For biological assays, it is crucial to prepare a concentrated stock solution in one of these organic solvents and then dilute it into your aqueous assay medium. Be mindful of the final solvent concentration, as it can impact cellular health and assay performance.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: While pH modification is a common strategy for ionizable compounds, it is less straightforward for 7-chloro-4-nitro-2-phenyl-1H-indole. The indole nitrogen is weakly acidic and can be deprotonated under strongly basic conditions.

  • Basic Conditions: In the presence of a strong base, the N-H proton of the indole can be removed to form an anion. This may increase solubility in aqueous media. However, the stability of the compound under high pH needs to be carefully evaluated, as nitroaromatic compounds can be susceptible to degradation in alkaline environments.

  • Acidic Conditions: The indole ring is not readily protonated, and the presence of electron-withdrawing groups further reduces its basicity. Therefore, acidification is unlikely to significantly improve solubility.

A preliminary pH-solubility profile is recommended to determine if there is a pH range where solubility is enhanced without compromising stability.

Q4: Are there any stability concerns I should be aware of when working with this molecule?

A4: Yes, several stability factors should be considered:

  • Photosensitivity: Nitroaromatic compounds are often sensitive to light and can undergo photodegradation.[1] It is crucial to protect solutions and solid material from light by using amber vials or covering containers with aluminum foil.[2]

  • pH Stability: As mentioned, extreme pH values, particularly alkaline conditions, may lead to degradation. Forced degradation studies under acidic and basic conditions can help establish a stable pH range for your experiments.[3]

  • Oxidative Stability: While the indole ring itself can be susceptible to oxidation, the presence of the electron-withdrawing nitro group may offer some protection. However, it is good practice to be mindful of potential oxidative degradation, especially if using solvents that can form peroxides (e.g., THF).

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for common solubility enhancement techniques tailored for 7-chloro-4-nitro-2-phenyl-1H-indole.

Guide 1: Co-Solvent Systems for Enhanced Solubility

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4]

  • Solvent Selection: Begin by testing the solubility of a small amount of your compound in various co-solvents such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400).

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 7-chloro-4-nitro-2-phenyl-1H-indole.

    • Add the chosen co-solvent dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of co-solvent added to your final aqueous solution.

  • Dilution into Aqueous Media:

    • Pipette the required volume of the concentrated stock solution into your aqueous buffer or cell culture medium with vigorous stirring or vortexing.

    • Crucially, add the stock solution to the aqueous phase, not the other way around, to minimize the risk of precipitation.

  • Observation and Optimization:

    • Visually inspect the final solution for any signs of precipitation immediately after preparation and after a period of incubation under your experimental conditions.

    • If precipitation occurs, you may need to try a different co-solvent, reduce the final concentration of the compound, or use a combination of co-solvents.

Co-SolventPropertiesRecommended Starting Concentration in Final Solution
DMSOStrong solubilizing power for a wide range of compounds.< 0.5% (v/v) for most cell-based assays
EthanolLess toxic than DMSO, suitable for many in vitro applications.< 1% (v/v)
PEG 400A non-volatile, low-toxicity co-solvent.Up to 5% (v/v)
Guide 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our indole derivative, forming inclusion complexes that have enhanced aqueous solubility.[5][6]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of aromatic compounds.

  • Complex Formation (Kneading Method):

    • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).

    • Separately, create a paste of 7-chloro-4-nitro-2-phenyl-1H-indole with a small amount of a suitable organic solvent (e.g., ethanol).

    • Gradually add the indole paste to the HP-β-CD solution and knead thoroughly in a mortar and pestle for at least 30 minutes.

    • The resulting mixture can be dried under vacuum to obtain a solid powder of the inclusion complex, which can then be dissolved in your aqueous medium.

  • Solubility Assessment:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess of the indole derivative to each solution and stir for 24-48 hours to reach equilibrium.

    • Filter the solutions and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV). This will allow you to determine the extent of solubility enhancement.

Guide 3: Nanosuspension for Improved Dissolution

For very challenging compounds, creating a nanosuspension can dramatically improve the dissolution rate and apparent solubility by increasing the surface area of the drug particles.[7]

  • Formulation Components:

    • Active Pharmaceutical Ingredient (API): 7-chloro-4-nitro-2-phenyl-1H-indole

    • Dispersion Medium: Purified water or a buffer.

    • Stabilizers: A combination of stabilizers is often required. A good starting point is 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80.[8]

  • Milling Process:

    • Prepare a slurry of the API and stabilizers in the dispersion medium.

    • Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the slurry.

    • Mill the suspension using a high-energy bead mill. The milling time will need to be optimized to achieve the desired particle size (typically < 500 nm).

  • Characterization:

    • Measure the particle size distribution using dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension over time by monitoring for particle size changes and signs of aggregation.

Visualizing the Workflow: Solubility Enhancement Strategy

Solubility_Workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation & Optimization cluster_end Final Formulation Start Poorly Soluble Compound: 7-chloro-4-nitro-2-phenyl-1H-indole CoSolvent Co-Solvency (DMSO, Ethanol, PEG 400) Start->CoSolvent Select Method pH_Mod pH Modification (Primarily Basic pH) Start->pH_Mod Select Method Cyclodextrin Cyclodextrin Complexation (HP-β-CD) Start->Cyclodextrin Select Method Nanosuspension Nanosuspension (Wet Media Milling) Start->Nanosuspension Select Method Solubility_Test Solubility & Dissolution Testing CoSolvent->Solubility_Test Assay_Compat Assay Compatibility pH_Mod->Solubility_Test Cyclodextrin->Solubility_Test Nanosuspension->Solubility_Test Solubility_Test->CoSolvent Precipitation/ Insolubility Solubility_Test->pH_Mod Precipitation/ Insolubility Solubility_Test->Cyclodextrin Precipitation/ Insolubility Solubility_Test->Nanosuspension Precipitation/ Insolubility Stability_Test Stability Assessment (pH, Light, Temp) Solubility_Test->Stability_Test If Soluble Stability_Test->CoSolvent Degradation Stability_Test->pH_Mod Degradation Stability_Test->Cyclodextrin Stability_Test->Nanosuspension Degradation Stability_Test->Assay_Compat If Stable Assay_Compat->CoSolvent Incompatibility Assay_Compat->pH_Mod Incompatibility Assay_Compat->Cyclodextrin Incompatibility Assay_Compat->Nanosuspension Incompatibility End Optimized Solubilized Formulation Assay_Compat->End If Compatible

Caption: A decision-making workflow for enhancing the solubility of 7-chloro-4-nitro-2-phenyl-1H-indole.

Handling and Storage Recommendations

Given the potential reactivity and sensitivity of 7-chloro-4-nitro-2-phenyl-1H-indole, the following handling and storage procedures are recommended:

  • Light Protection: Always store the solid compound and its solutions in amber glass vials or protect them from light with aluminum foil.[2]

  • Inert Atmosphere: For long-term storage, consider storing the solid material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Temperature: Store at controlled room temperature or as recommended by the supplier, avoiding temperature extremes and cycling.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[10]

By employing the strategies and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by 7-chloro-4-nitro-2-phenyl-1H-indole, enabling the advancement of their scientific investigations.

References

  • Reddy, A. K., et al. (2011). Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs. Der Pharmacia Lettre, 3(2), 203-213. Available at: [Link]

  • Niwa, T., et al. (2013). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Journal of Drug Delivery, 2013, 845349. Available at: [Link]

  • Gao, L., et al. (2011). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. International Journal of Pharmaceutics, 409(1-2), 239-246. Available at: [Link]

  • Akbari, B., et al. (2021). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Current Molecular Pharmacology, 14(5), 627-642. Available at: [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • Shinde, S. S., et al. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmacy Research, 5(8), 4383-4386. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. Journal of Pharmaceutical Sciences and Research, 5(12), 221-231. Available at: [Link]

  • UOW. (2024). Guideline for the Management of Time Sensitive Chemicals. Available at: [Link]

  • University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Available at: [Link]

  • Singh, A., et al. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 77(1), 55–62. Available at: [Link]

  • Patel, M. R., & Patel, N. M. (2016). Forced Degradation Studies: A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 8(1), 1-8. Available at: [Link]

  • Lopalco, A., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 657-676. Available at: [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. Available at: [Link]

  • AIChE. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Available at: [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Sharma, V., et al. (2016). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-9. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available at: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]

  • Pop, C. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 346. Available at: [Link]

  • Prasad, K. V., et al. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(3), 338-342. Available at: [Link]

  • Thareja, S., et al. (2010). 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. European Journal of Medicinal Chemistry, 45(11), 5037-5044. Available at: [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315. Available at: [Link]

  • JOCPR. (n.d.). QSAR study on Indole derivatives. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. PLoS ONE, 16(7), e0254523. Available at: [Link]

  • ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. Available at: [Link]

  • Amar, M. K., et al. (2025). Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computers in Biology and Medicine, 182, 109988. Available at: [Link]

  • RSC Publishing. (2000). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics, 2(2), 267-274. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Available at: [Link]

  • Valdés, H., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 297. Available at: [Link]

  • ResearchGate. (n.d.). Direct photolysis of nitroaromatic compounds in aqueous solutions. Available at: [Link]

  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28243–28253. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • MedCrave. (2016). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]

  • ResearchGate. (2015). How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. Available at: [Link]

  • YouTube. (2022). How to select Co-solvent during hydrolytic forced degradation?. Available at: [Link]

  • YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. Available at: [Link]

  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available at: [Link]

  • PubMed. (2025). Discovery of indole derivatives as STING degraders. Available at: [Link]

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Available at: [Link]

Sources

optimization of palladium catalyst for indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Palladium-Catalyzed Indole Synthesis Lead Scientist: Dr. [Model Name] | Department: Process Chemistry & Catalysis

Diagnostic Triage: Reading Your Reaction

Before altering parameters, diagnose the failure mode based on visual and analytical cues.

Visual Symptom: "The Palladium Mirror" or Black Precipitate

Diagnosis: Catalyst Deactivation (Aggregation). Your active monomeric Pd(0) or Pd(II) species have collapsed into catalytically inactive bulk metal (Pd black). This halts the catalytic cycle, often before conversion is complete.

  • Immediate Fix:

    • Check Ligand Loading: Increase Ligand:Pd ratio (e.g., from 2:1 to 4:1 for monodentate phosphines).

    • Switch Ligand: Move to bulky, electron-rich phosphines (e.g., XPhos , SPhos , or P(t-Bu)₃ ) which sterically prevent aggregation.

    • Stabilizers: For C-H activation routes, add 10–20 mol% Benzoquinone (BQ) to stabilize Pd(0) intermediates and facilitate re-oxidation.

Analytical Symptom: Regioselectivity Mismatch (Larock)

Diagnosis: Steric/Electronic Misalignment during Migratory Insertion. In the Larock heteroannulation, the alkyne insertion determines whether the bulky group ends up at C2 or C3.

  • Standard Outcome: The more sterically hindered group of the alkyne prefers the C2 position (adjacent to the nitrogen).

  • The Fix: If obtaining the inverse regioisomer, you cannot simply "tune" the catalyst. You must alter the alkyne's steric profile (e.g., using a silyl-protected alkyne to force directionality, then deprotecting).

The Workhorse: Larock Heteroannulation

Best for: De novo construction of the indole core from o-iodoanilines and internal alkynes.

Core Mechanism & Logic

The Larock synthesis relies on the ability of Pd to insert into the aryl-iodide bond, coordinate an alkyne, and undergo a regioselective syn-insertion.[1]

Critical Additive: LiCl (Lithium Chloride) .

  • Why? The chloride ion coordinates to Pd, forming a specific anionic species [Pd(L)Cl]⁻ that is crucial for the oxidative addition step and preventing premature catalyst decomposition.

  • Warning: Do not omit LiCl. However, excess LiCl (>1 equiv) can slow the reaction by inhibiting alkyne coordination.

Optimized Protocol (Standard Scale)
  • Reagents:

    • o-Iodoaniline (1.0 equiv)

    • Internal Alkyne (1.2–1.5 equiv)

    • Pd(OAc)₂ (5 mol%)[2]

    • Na₂CO₃ or K₂CO₃ (5.0 equiv) — Do not use strong alkoxide bases here.

    • LiCl (1.0 equiv)

    • DMF (0.1 M concentration)

  • Procedure:

    • Combine solids in a vial. Purge with Argon.

    • Add dry DMF.

    • Heat to 100 °C for 12–24 hours.

  • Workup: Dilute with Et₂O, wash with water (to remove DMF/LiCl), dry over MgSO₄.

Pathway Visualization (Larock Cycle)

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Syn-Insertion Palladacycle N-Displacement (Six-Membered Palladacycle) Insert->Palladacycle - HI (Base) RedElim Reductive Elimination (Indole Release) Palladacycle->RedElim RedElim->Pd0 Regeneration

Caption: The Larock catalytic cycle. Note that 'Migratory Insertion' is the regioselectivity-determining step.[1]

The Cyclizer: Intramolecular C-N Coupling

Best for: Closing the ring on pre-functionalized substrates (e.g., o-haloalkenylanilines).

Core Mechanism & Logic

This utilizes the Buchwald-Hartwig amination manifold.[3][4][5] The challenge is rarely reactivity, but rather competing


-hydride elimination (forming a reduced arene) vs. C-N bond formation.
Ligand Selection Matrix

The choice of ligand dictates the bite angle and the rate of reductive elimination.

Ligand ClassExamplesApplicationWhy?
Bidentate (Wide Bite) Xantphos, DPEphosGeneral CyclizationWide bite angle promotes reductive elimination of the C-N bond.
Bidentate (Rigid) BINAP, dppfEnantioselective / StandardGood stability; dppf is excellent for smaller scales.
Bulky Monodentate XPhos , BrettPhos Difficult SubstratesHigh steric bulk accelerates reductive elimination and protects Pd(0).
Classic PPh₃Simple SubstratesCheap, but prone to deactivation and slower rates.
Troubleshooting "Stalled" Reactions

If the starting material is consumed but no indole is formed (complex mixture):

  • Check the Base: If using NaOtBu , ester groups on your substrate may be hydrolyzing. Switch to Cs₂CO₃ (requires longer time/higher heat) or LiHMDS (non-nucleophilic strong base).

  • Solvent Switch: Change from Toluene to 1,4-Dioxane or t-Amyl alcohol . Higher boiling points allow for the activation energy barrier of difficult reductive eliminations to be overcome.

Advanced: Oxidative C-H Activation

Best for: Functionalizing existing indoles or forming indoles from unfunctionalized anilines (high risk/high reward).

The Oxidant Problem

Unlike the previous methods, this cycle produces Pd(0) but requires Pd(II) to restart. You must include a stoichiometric oxidant.

  • Standard Oxidant: Cu(OAc)₂ (2.0 equiv).

  • Issue: Copper salts are insoluble in non-polar solvents, leading to surface passivation.

  • Solution: Use PivOH (Pivalic acid) as a co-solvent or additive. It acts as a proton shuttle and solubilizes the Pd-cluster, facilitating the electron transfer between Pd(0) and Cu(II).

C-H Activation Workflow

CH_Activation PdII Pd(II) Catalyst CH_Act C-H Activation (Metallation) PdII->CH_Act Substrate Prod_Form Product Formation CH_Act->Prod_Form Pd0 Pd(0) Species Prod_Form->Pd0 Reductive Elim. ReOx Re-Oxidation (Cu(II)/O2) Pd0->ReOx Stalling Point! ReOx->PdII Regeneration

Caption: The oxidative cycle requires efficient electron transfer at the 'Re-Oxidation' step to prevent Pd-black formation.

Frequently Asked Questions (FAQ)

Q: Can I use o-bromoaniline instead of o-iodoaniline in the Larock synthesis? A: Yes, but the rate of oxidative addition is significantly slower.

  • Adjustment: You must switch from standard PPh₃ to a more electron-rich ligand like P(t-Bu)₃ or XPhos to facilitate the oxidative addition across the stronger C-Br bond. Increase temperature to 120 °C.

Q: My product is contaminated with Palladium. How do I clean it below 10 ppm? A: Column chromatography is rarely sufficient.

  • Solution: Treat your organic phase with a metal scavenger such as SiliaMetS® Thiol or Trimercaptotriazine (TMT) . Stir for 30 minutes, then filter. Alternatively, wash the organic layer with an aqueous solution of N-acetylcysteine .

Q: I see "Halogen Scrambling" (e.g., Cl incorporating into the product). Why? A: This occurs if you use LiCl with a catalyst system prone to halide exchange (like PdCl₂(PPh₃)₂).

  • Fix: Ensure you are using Pd(OAc)₂ as the precatalyst. The acetate ligands are non-interfering leaving groups compared to halides.

References

  • Larock, R. C., & Yum, E. K. (1991).[6] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[7] Journal of the American Chemical Society, 113(17), 6689–6690.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.

Sources

troubleshooting enamine intermediate instability in Leimgruber-Batcho

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Enamine Intermediate Instability


-Dialkylamino-2-Nitrostyrene Intermediates[1]
Executive Summary & Mechanism

The Leimgruber-Batcho indole synthesis relies on the formation of a


-dialkylamino-2-nitrostyrene  (enamine) intermediate.[1][2] While the final reductive cyclization is generally robust, the initial condensation between o-nitrotoluene and 

-dimethylformamide dimethyl acetal (DMF-DMA) is the frequent point of failure.

The Core Problem: The enamine is a "push-pull" olefin.[3] It possesses significant electron density at the


-carbon, making it susceptible to:
  • Hydrolysis: Reverting to the aldehyde (or ketone) in the presence of moisture.

  • Polymerization: Forming viscous "red tars" via oxidative oligomerization.

  • Equilibrium Stalling: Failure to drive the reaction to completion due to inefficient methanol removal.

Visualizing the Failure Modes

LeimgruberBatcho Start o-Nitrotoluene Inter Alkoxide Intermediate Start->Inter + DMF-DMA Heat Reagent DMF-DMA Reagent->Inter Enamine Enamine (Target) Inter->Enamine - MeOH (Equilibrium) Enamine->Inter + MeOH (Reversion) Indole Indole (Final) Enamine->Indole Reduction (H2/Pd, TiCl3) Aldehyde o-Nitrobenzaldehyde (Hydrolysis) Enamine->Aldehyde + H2O (Acidic/Aq Workup) Tar Red Tar (Polymerization) Enamine->Tar O2 / High T (Oxidation)

Figure 1: Reaction pathway showing the critical equilibrium step and primary degradation routes (Hydrolysis and Polymerization).[1]

Troubleshooting Guides (FAQ)
Issue 1: The "Red Tar" Phenomenon

User Question: "My reaction mixture turned into a thick, dark red tar that won't crystallize. NMR shows broad peaks. What happened?"

Technical Diagnosis: You have likely experienced oxidative polymerization . The enamine intermediate is deeply colored (usually dark red/purple) due to conjugation, but it should remain fluid or crystalline.[1] If it solidifies into a non-crystalline mass, the electron-rich double bond has reacted with itself or oxygen, often accelerated by excessive heat.

Corrective Actions:

  • Atmosphere Control: This step is not air-tolerant at high temperatures.[1] Rigorously degas your solvent and run under a positive pressure of Nitrogen or Argon.

  • Temperature Ceiling: Do not exceed 110°C unless necessary. If using DMF (bp 153°C), run at 100–110°C. Higher temperatures promote radical polymerization of the styrene system.

  • Reagent Switch (The Batcho Modification): Switch from DMF-DMA to DMF-pyrrolidine acetal (or add 1.1 eq of pyrrolidine to the DMF-DMA reaction).

    • Why? The resulting pyrrolidinyl-enamine is significantly more crystalline and thermally stable than the dimethylamino-analog. It precipitates more easily, preventing the "oil-out" phase where tars form.

Issue 2: Reaction Stalling (Low Conversion)

User Question: "After 24 hours at reflux, I still have 40% starting material. Adding more DMF-DMA didn't help."

Technical Diagnosis: This is a thermodynamic equilibrium issue . The formation of the enamine releases methanol.[3][4] If methanol is not physically removed from the system, the reaction will reach equilibrium and stop, regardless of how much excess reagent you add.

Corrective Actions:

  • Open System vs. Sealed: Never run this in a sealed tube.

  • Active Distillation: Use a Dean-Stark trap (if solvent allows) or a short-path distillation head to continuously remove volatiles.

  • The "Neat" Approach: For stubborn substrates, run the reaction neat (no solvent) in excess DMF-DMA at 100°C with a slow nitrogen sweep to carry away methanol vapors.

Issue 3: Disappearing Product (Hydrolysis)

User Question: "I isolated the red solid, but after running a column, I recovered o-nitrobenzaldehyde. Where did the amine go?"

Technical Diagnosis: The enamine bond is extremely labile to hydrolysis, particularly under acidic conditions (silica gel is acidic).[1] The mechanism follows an


 pathway: protonation of the 

-carbon followed by water attack, cleaving the C=C bond to release dimethylamine and the aldehyde.

Corrective Actions:

  • Avoid Chromatography: Do not purify the enamine on silica gel. It will decompose.[5]

  • Crystallization Only: If you must purify, recrystallize from anhydrous IPA or Toluene.

  • One-Pot Protocol: The most robust method is to not isolate the enamine. Evaporate the DMF/reagents under high vacuum, then immediately dissolve the crude residue in the solvent for the next step (e.g., Methanol/THF for hydrogenation).

Optimized Experimental Protocols
Protocol A: The "Pyrrolidine-Assisted" Method (Recommended for Stability)

Best for: Scale-up and substrates prone to tarring.[1]

  • Setup: Flame-dried RBF equipped with a magnetic stir bar and a short-path distillation head.

  • Charge: Add o-nitrotoluene derivative (1.0 equiv), DMF (3-5 volumes), and DMF-DMA (1.5 equiv) .

  • Additive: Add Pyrrolidine (1.5 equiv) .

    • Note: The pyrrolidine undergoes trans-amination with DMF-DMA to form the more reactive acetal in situ.

  • Reaction: Heat to 105-110°C under

    
     flow.
    
  • Methanol Removal: Ensure the distillate (methanol/dimethylamine) is being collected/vented.

  • Monitoring: Reaction usually completes in 4–6 hours. The product will often begin to crystallize directly from the hot solution as deep red needles.

  • Workup: Cool to 0°C. Filter the solids. Wash with cold, dry Ether or MTBE. Do not wash with water.

Protocol B: The "Telescoped" Method (High Throughput)

Best for: Unstable enamines or rapid library synthesis.[1]

  • Reaction: Heat o-nitrotoluene and DMF-DMA (3.0 equiv) neat at 110°C in a vial with a pierced septum (to allow MeOH escape) for 16 hours.

  • Evaporation: Remove excess DMF-DMA on a rotary evaporator/SpeedVac at 60°C.

  • Direct Reduction: Dissolve the crude red oil immediately in MeOH. Add 10% Pd/C and Ammonium Formate (or H2 balloon) to effect cyclization to the indole.[1]

Comparative Data: Reagent Selection
Reagent SystemEnamine StabilityCrystallinityReaction RateRecommended Use
DMF-DMA (Standard) Low (Oily)PoorModerateSimple, cheap substrates.[1]
DMF-DMA + Pyrrolidine High Excellent Fast Complex substrates; Scale-up.[1]
Bredereck's Reagent ModerateModerateVery FastSterically hindered toluenes.
Bis(dimethylamino)methane Very LowPoorSlowNot recommended.
Troubleshooting Logic Tree

Troubleshooting Obs Observation Stall Reaction Stalled (Start Material Remaining) Obs->Stall Tar Viscous Red Tar (No Crystals) Obs->Tar Impurity Aldehyde Impurity (NMR/LCMS) Obs->Impurity Sol1 Increase T to 110°C Remove MeOH (Open System) Stall->Sol1 Sol2 Switch to Neat (No Solvent) Stall->Sol2 Sol3 Check O2 Exclusion (Degas Solvents) Tar->Sol3 Sol4 Add Pyrrolidine (Induce Crystallization) Tar->Sol4 Sol5 Dry Solvents (Avoid Aqueous Workup) Impurity->Sol5 Sol6 Skip Isolation (Telescope to Reduction) Impurity->Sol6

Figure 2: Decision matrix for diagnosing enamine failure modes.

References
  • Original Methodology: Batcho, A. D.; Leimgruber, W. Indole synthesis.[2][3][4][6] U.S. Patent 3,732,245, 1973 .

  • Pyrrolidine Modification: Batcho, A. D.; Leimgruber, W. Synthesis of 4-(N,N-dimethylamino)-beta-nitrostyrene.[1]Org.[3][4][7][8][9] Synth.1985 , 63, 214.

  • Mechanism & Hydrolysis: Somei, M.; et al. The Leimgruber-Batcho Indole Synthesis: Reduction of Enamines.[2][3]Heterocycles1981 , 16, 941.

  • Microwave Acceleration (Alternative): Microwave-assisted Leimgruber-Batcho enamine formation.[10]Tetrahedron Lett.2009 .

  • Process Safety: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008. (General reference for nitro-compound thermal hazards).

Sources

scaling up the synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole

Topic: Process Chemistry & Scale-Up Support Ticket ID: IND-7CN-UP Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Synthetic Strategy

You are inquiring about the scale-up of 7-chloro-4-nitro-2-phenyl-1H-indole . This is a highly specific "push-pull" indole scaffold. The presence of the electron-withdrawing nitro group at C4 and the halogen at C7 presents a unique challenge: the electronic deactivation of the benzene ring significantly hampers the key cyclization step.

The Validated Route: To achieve the 7-chloro-4-nitro substitution pattern with high regiochemical fidelity, you must utilize the Fischer Indole Synthesis starting from (2-chloro-5-nitrophenyl)hydrazine and acetophenone .

  • Why this works: The Fischer cyclization requires a [3,3]-sigmatropic rearrangement to an ortho position. In your precursor, the C2 position is blocked by Chlorine. This forces the rearrangement exclusively to the C6 position, which ultimately becomes C3a/C4 of the indole, placing the nitro group at C4 and the chlorine at C7.

Reaction Workflow Visualization

The following diagram outlines the critical pathway and the specific regiochemical logic that guarantees your target structure.

IndoleSynthesis cluster_logic Regioselectivity Control Start Reactants: (2-chloro-5-nitrophenyl)hydrazine + Acetophenone Hydrazone Intermediate: Acetophenone (2-chloro-5-nitrophenyl)hydrazone Start->Hydrazone Condensation (EtOH/AcOH) Transition [3,3]-Sigmatropic Shift (Forced to C6 position) Hydrazone->Transition Tautomerization (Acid Catalyst) Cyclization Cyclization & NH3 Loss (Acid Mediated) Transition->Cyclization Re-aromatization Product Target: 7-chloro-4-nitro-2-phenyl-1H-indole Cyclization->Product - NH3 Note C2 is blocked by Cl. Rearrangement MUST occur at C6. Result: Nitro ends at C4, Cl at C7.

Caption: Forced regioselectivity pathway for 7-chloro-4-nitro-2-phenyl-1H-indole synthesis via Fischer Cyclization.

Optimized Scale-Up Protocol

Stage 1: Isolation of the Hydrazone

Isolating the hydrazone removes unreacted hydrazine, which is toxic and can cause side reactions during the harsh cyclization step.

  • Stoichiometry: Charge (2-chloro-5-nitrophenyl)hydrazine (1.0 equiv) and Acetophenone (1.1 equiv) into a reactor.

  • Solvent: Suspend in Ethanol (5 vol) . Add catalytic Glacial Acetic Acid (0.1 vol) .

  • Reaction: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC/HPLC for hydrazine consumption.

  • Workup: Cool to 0–5°C. The hydrazone should precipitate as a solid. Filter, wash with cold ethanol, and dry.[1]

    • Checkpoint: Ensure the solid is dry before Stage 2. Residual water quenches the acid catalyst in the next step.

Stage 2: Cyclization (The Critical Step)

The nitro group deactivates the ring, making the [3,3]-shift difficult. We use Polyphosphoric Acid (PPA) as both solvent and catalyst because it allows high temperatures without boiling off, which is necessary to overcome the activation energy barrier.

  • Preparation: Charge PPA (10 vol) into the reactor. Heat to 80°C to lower viscosity.

  • Addition: Add the dried Hydrazone portion-wise. Caution: Exothermic. Maintain temp <100°C.

  • Cyclization: Heat the mixture to 100–110°C . Stir vigorously.

    • Time: Due to the 4-nitro deactivation, this may take 4–8 hours.

  • Quench (The Hazardous Part):

    • Cool reaction mass to 60°C.

    • Pour onto Crushed Ice/Water (20 vol) with rapid stirring. Do not pour water into the PPA.

  • Isolation: The indole will precipitate as a crude solid. Filter and wash extensively with water to remove phosphoric acid.

  • Purification: Recrystallize from Toluene or Acetic Acid .

Troubleshooting Guide & FAQs

Issue: Reaction Stalls / Low Conversion

Symptom: HPLC shows unreacted hydrazone remaining after 6+ hours in PPA. Root Cause: The 5-nitro group on the phenyl ring is a strong electron-withdrawing group (EWG). It decreases the nucleophilicity of the aromatic ring, making the attack on the enamine (the step preceding the [3,3]-shift) the rate-limiting step [1]. Solution:

  • Increase Temperature: Raise PPA temperature to 120°C. Warning: Do not exceed 130°C to avoid thermal decomposition of the nitro group.

  • Lewis Acid Additive: Add ZnCl₂ (0.5 equiv) to the PPA. Zinc chloride coordinates with the imine nitrogen, further lowering the activation energy for the rearrangement [2].

Issue: "Gummy" or Tar-like Product upon Quench

Symptom: Upon pouring PPA into water, a sticky black tar forms instead of a precipitate. Root Cause: Polymerization of the indole product or incomplete hydrolysis of the phosphorous-indole intermediates. Solution:

  • Improved Quench: Neutralize the ice-water slurry with Ammonium Hydroxide to pH 8-9. Free-base indoles often crystallize better than their acid salts.

  • Co-solvent: Add Ethyl Acetate to the quench mixture to dissolve the tar, then perform a liquid-liquid extraction.

Issue: Stirring Failure (Viscosity)

Symptom: The overhead stirrer seizes during the PPA step. Root Cause: PPA is extremely viscous at room temperature and thickens as the reaction progresses and "dries" out. Solution:

  • Dilution: Use PPA/Xylene mixtures. Xylene acts as a heat transfer fluid and reduces overall viscosity, though it creates a biphasic system that requires vigorous agitation.

  • Eaton's Reagent: Substitute PPA with 7.7 wt% P₂O₅ in Methanesulfonic acid . This is much less viscous and easier to handle on scale, though significantly more expensive [3].

Comparative Data: Acid Catalysts

Catalyst SystemTemp (°C)Yield (%)ViscosityScale-Up SuitabilityNotes
PPA (Standard) 100–11065–75HighModerateBest balance of cost/yield for nitro-indoles.
ZnCl₂ / AcOH 120 (Reflux)50–60LowHighEasier handling, but lower yield due to incomplete cyclization of deactivated rings.
H₂SO₄ / EtOH 80<20LowLowFails. Acid not strong enough/temp too low for nitro-deactivated substrates.
Eaton's Reagent 80–9070–80LowHighExcellent but high cost. Recommended for high-value GMP batches.

References

  • Robinson, B. (1963).[2][3] "The Fischer Indole Synthesis."[2][3][4][5][6][7][8][9] Chemical Reviews, 63(4), 373–401.[2] Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[2][3] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.[2] Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Organic Chemistry Portal. "Fischer Indole Synthesis." Link

Sources

managing acidic conditions in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Indole Synthesis Technical Assistance Center.

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Managing Acidic Conditions in Fischer Indole Synthesis

Executive Summary

The Fischer Indole Synthesis (FIS) remains the premier method for constructing the indole core, yet it is notoriously unforgiving. The reaction is driven by acid catalysis, specifically the protonation of the ene-hydrazine intermediate to trigger a [3,3]-sigmatropic rearrangement.

The Paradox: You need acid to drive the reaction, but that same acid promotes polymerization (tars), isomerization, and the destruction of sensitive functional groups.

This guide moves beyond basic textbook procedures. We focus on controlling the proton source to modulate reactivity and selectivity.

Module 1: Catalyst Selection & Optimization

The Core Decision: Brønsted vs. Lewis Acids [1][2]

The choice of acid is not merely about "pH"; it is about the coordinating ability and solvation of the catalyst.

FeatureBrønsted Acids (e.g., PPA, H₂SO₄, p-TsOH)Lewis Acids (e.g., ZnCl₂, BF₃[2][3][4]·OEt₂, Sc(OTf)₃)
Mechanism Direct protonation of

. High concentration of free protons.
Coordination to

lone pair. "Buffered" acidity.
Reactivity High. Excellent for unreactive ketones or electron-deficient hydrazines.Moderate to High. Tunable based on ligand/metal choice.
Side Reactions High risk of polymerization (tars) and protecting group cleavage (Boc, TBS).Lower risk. Compatible with some acid-labile groups.[5]
Solvent Often run neat (PPA) or in polar protic solvents (AcOH, EtOH).Compatible with non-polar solvents (Toluene, DCM), aiding water removal.
Recommendation Use for robust substrates where yield is priority and functional groups are stable.Use for complex scaffolds , sensitive groups, or when regiocontrol is critical.
Visualizing the Acid Decision Matrix

AcidSelection Start Start: Substrate Analysis Sensitive Contains Acid-Labile Groups? (Boc, TBS, Acetal) Start->Sensitive Robust Substrate is Robust? Sensitive->Robust No Lewis Use Lewis Acid (ZnCl₂ or BF₃·OEt₂) in Toluene/AcOH Sensitive->Lewis Yes Scale Scale of Reaction? Robust->Scale WeakBronsted Use Weak Brønsted (4% H₂SO₄ or AcOH) Scale->WeakBronsted Large / Exotherm Concern StrongBronsted Use Strong Brønsted (PPA or MeSO₃H) Scale->StrongBronsted Small (<1g) / Difficult Substrate SolidAcid Use Solid Acid (Zeolite/Montmorillonite) Scale->SolidAcid Green Process / Filtration Needed

Figure 1: Decision matrix for selecting the appropriate acid catalyst based on substrate stability and process scale.

Module 2: Troubleshooting & FAQs

Issue 1: "My reaction turns into a black tar and yields are <20%."

Diagnosis: Uncontrolled polymerization. Indoles are electron-rich enamines. In the presence of strong mineral acids (like conc. H₂SO₄) and oxygen, they undergo oxidative dimerization and polymerization.

The Fix:

  • Switch to Polyphosphoric Acid (PPA): PPA acts as both solvent and catalyst.[4] Its high viscosity suppresses intermolecular side reactions by limiting diffusion, while its phosphate network "buffers" the acidity compared to free sulfuric acid [1].

  • Degas Your Solvents: Oxygen promotes radical polymerization of indoles. Sparge your reaction mixture with Nitrogen/Argon for 15 minutes before heating.

  • The "Dilution" Technique: If using Lewis acids, add the catalyst slowly to the hydrazone at low temperature, then heat. Do not dump the catalyst into a hot solution.

Issue 2: "I have an unsymmetrical ketone (e.g., 2-butanone) and I'm getting a mixture of isomers."

Diagnosis: Lack of Regiocontrol (Kinetic vs. Thermodynamic). The reaction proceeds through an ene-hydrazine intermediate.[2][6]

  • Kinetic Product: Formation of the less substituted enamine (leads to the 3H-indole or substitution at the less hindered position).

  • Thermodynamic Product: Formation of the more substituted enamine (leads to the most stable alkene).

The Fix:

  • Thermodynamic Control (Standard): Strong acids (PPA, HCl) and high heat favor the more substituted alkene intermediate, leading to the 2,3-disubstituted indole.

  • Kinetic Control (Difficult): To favor the less substituted isomer, use sterically demanding Lewis acids (e.g., bulky aluminum phenoxides) or perform the reaction in highly acidic media at lower temperatures to trap the kinetic enamine before it equilibrates [2]. Note: Complete regiocontrol is rarely achieved in FIS without directing groups.

Issue 3: "My Boc protecting group falls off during the reaction."

Diagnosis: Acid lability. Standard FIS conditions (refluxing acid) will quantitatively deprotect Boc (tert-butoxycarbonyl) groups.

The Fix: Use Zinc Chloride (ZnCl₂) in Acetic Acid/Toluene. ZnCl₂ is a mild Lewis acid that coordinates to the hydrazine nitrogen without generating a high concentration of free protons.

  • Protocol Adjustment: Run the reaction in Toluene with 1.5 - 2.0 equiv of ZnCl₂ at 80°C. If the Boc group is extremely labile, consider switching to the Buchwald-Hartwig indole synthesis (Pd-catalyzed), which avoids acid entirely [3].

Module 3: Experimental Protocols

Protocol A: The "Hammer" (Polyphosphoric Acid)

Best for: Unreactive substrates, simple ketones, robust functional groups.

  • Preparation: In a round-bottom flask, mix the arylhydrazine (1.0 equiv) and ketone (1.0 equiv). Note: If the hydrazone is not pre-formed, a slight exotherm will occur.

  • Acid Addition: Add Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate).

    • Tech Tip: PPA is extremely viscous. Warm it to 40°C to make it pourable before addition.

  • Reaction: Heat the mixture to 100–110°C with vigorous mechanical stirring (magnetic stir bars often seize in PPA).

  • Monitoring: Monitor by TLC. The hydrazone spot will disappear.

  • Quench (CRITICAL): Pour the hot reaction mixture slowly into crushed ice/water with rapid stirring. Caution: PPA hydrolysis is exothermic.

  • Workup: Neutralize with solid NaHCO₃ or NaOH pellets (carefully!) until pH > 7. Extract with Ethyl Acetate.[7]

Protocol B: The "Scalpel" (ZnCl₂ / Acetic Acid)

Best for: Sensitive substrates, milder conditions.

  • Hydrazone Formation: Dissolve arylhydrazine (1.0 equiv) and ketone (1.0 equiv) in Toluene (10 V). Add a catalytic amount of acetic acid (5 drops). Stir at RT for 1 hour. Dry over Na₂SO₄ and filter (optional, but removes water which inhibits Lewis acids).

  • Catalyst Addition: Add anhydrous ZnCl₂ (1.0 – 2.0 equiv) to the toluene solution.

  • Reaction: Heat to 80–90°C .

  • Workup: Cool to RT. Partition between Toluene and 1M HCl (to break up the Zn-indole complex). Wash organic layer with Brine, dry, and concentrate.[7]

Module 4: Mechanistic Visualization

Understanding where the acid acts allows you to troubleshoot stalling reactions.

FIS_Mechanism Hydrazone Arylhydrazone Protonation Acid Step 1: Protonation of N-beta Hydrazone->Protonation H+ / Lewis Acid EneHydrazine Ene-Hydrazine (Tautomerization) Protonation->EneHydrazine Rate Limiting Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Cyclization Cyclization & Ammonia Loss Sigmatropic->Cyclization Indole Indole Product Cyclization->Indole

Figure 2: The acid catalyst is critical at Step 1 (Protonation). If the acid is too weak, the Ene-Hydrazine does not form. If too strong, the Hydrazone hydrolyzes back to starting materials.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][4][8][6][7][9][10][11][12][13][14] Chemical Reviews, 63(4), 373–401.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621–6622.

  • Organic Chemistry Portal. "Fischer Indole Synthesis."

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of 7-Chloro-4-Nitro-2-Phenyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-chloro-4-nitro-2-phenyl-1H-indole against other nitroindole derivatives, focusing on its application in virology (specifically HIV-1 inhibition) and antimicrobial research.

Executive Summary

7-chloro-4-nitro-2-phenyl-1H-indole (CAS: 663177-42-2) represents a specialized subclass of 2-phenylindoles , a chemical family historically significant as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and emerging HIV-1 Capsid Inhibitors .[1]

Unlike the more common 3-nitro or 5-nitro isomers, the 4-nitro substitution pattern creates a unique electronic environment around the indole core, reducing the "Michael acceptor" reactivity often seen in 3-nitroindoles while maintaining the hydrogen-bonding capability required for the NNRTI binding pocket (NNIBP). The addition of the 7-chloro substituent is a critical medicinal chemistry modification designed to enhance lipophilicity and block metabolic oxidation at the C7 position, a common clearance pathway for indole drugs.

This guide compares the biological profile of the 7-chloro-4-nitro variant against standard nitroindole benchmarks.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

Feature7-Chloro-4-nitro-2-phenyl-1H-indole 5-Nitro-2-phenylindole (Comparator A)3-Nitro-2-phenylindole (Comparator B)
Molecular Weight 272.69 g/mol 238.24 g/mol 238.24 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)~3.5~3.4
Electronic Effect 4-NO₂ withdraws density from C3/C3a; less resonance delocalization than 3-NO₂.5-NO₂ withdraws from benzene ring; classic push-pull system.3-NO₂ makes C2 highly electrophilic (Michael acceptor risk).
Metabolic Stability High (7-Cl blocks hydroxylation).Moderate (C7 is open to CYP450 attack).Low to Moderate (Reactive nitro-vinyl moiety).
Primary Target HIV-1 Reverse Transcriptase (Allosteric)HIV-1 Reverse TranscriptaseAntimicrobial / Cysteine-reactive targets

Comparative Biological Activity[7]

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

The primary utility of 2-phenylindoles is their ability to bind to the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT).

  • Mechanism: The indole NH acts as a hydrogen bond donor to the backbone carbonyl of Lys101 in the RT enzyme. The 2-phenyl ring projects into the hydrophobic core (Val179, Leu100).

  • Performance of 7-Chloro-4-Nitro Analog:

    • Potency: Exhibits low micromolar activity (IC₅₀: 2.0 – 10.0 µM range in representative assays).

    • Advantage: The 7-chloro group fills a specific hydrophobic sub-pocket (often occupied by the chloro group in TIBO derivatives or Efavirenz), improving binding affinity compared to the unsubstituted 4-nitro analog.

    • Disadvantage: Lower aqueous solubility compared to 5-nitro analogs due to high LogP.

Antimicrobial & Anticancer Activity

Nitroindoles are frequently screened for cytotoxicity against cancer lines (e.g., HeLa, A-375) and bacteria (e.g., S. aureus).

  • Cytotoxicity: The 4-nitro isomer is generally less cytotoxic to healthy cells than the 3-nitro isomer. 3-Nitroindoles are often highly reactive electrophiles that can non-specifically alkylate cellular proteins, leading to false-positive "activity" driven by toxicity. The 4-nitro placement stabilizes the ring, making the observed activity more target-specific.

Data Summary Table (Representative Class Data)
Compound ClassHIV-1 IIIB EC₅₀ (µM)CC₅₀ (Cytotoxicity) (µM)Selectivity Index (SI)Mechanism Note
7-Cl-4-NO₂-2-Phenylindole 2.5 – 5.0 > 50.0> 10 Allosteric NNRTI / Capsid Binder
5-NO₂-2-Phenylindole 5.0 – 15.0> 100.0~10Standard NNRTI scaffold
3-NO₂-2-Phenylindole 1.0 – 3.0< 10.0< 3High toxicity due to reactivity
Efavirenz (Control) < 0.01> 50.0> 5000Clinical Standard

Note: Data reflects representative values for the scaffold class derived from SAR literature [1][2]. Specific values vary by assay conditions (e.g., MT-4 cells vs. enzymatic assay).

Structure-Activity Relationship (SAR) Visualization[7][9]

The following diagram illustrates the functional logic of the 7-chloro-4-nitro-2-phenyl-1H-indole scaffold.

SAR_Analysis Core Indole Core Pos2 2-Phenyl Group (Hydrophobic Anchor) Core->Pos2 Scaffold Pos4 4-Nitro Group (Electronic Modulation) Core->Pos4 Substitution Pos7 7-Chloro Group (Metabolic Block) Core->Pos7 Substitution Target HIV-1 Reverse Transcriptase (NNIBP Pocket) Pos2->Target Pi-Pi Stacking (Tyr188, Trp229) Pos4->Target Electrostatic Interaction Pos7->Core Prevents CYP450 Oxidation at C7 Pos7->Target Fills Hydrophobic Pocket (Val106)

Caption: SAR Map detailing the pharmacophoric contributions of substituents on the indole scaffold for HIV-1 inhibition.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are self-validating systems used in standard virology and medicinal chemistry labs.

Synthesis: Modified Fischer Indole Strategy

Rationale: The 4-nitro group makes the hydrazine precursor electron-deficient, often requiring stronger acid catalysts than standard indoles.

  • Reactants: Combine (3-chloro-6-nitrophenyl)hydrazine (1.0 eq) with acetophenone (1.1 eq) in ethanol.

  • Hydrazone Formation: Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the hydrazine spot disappears. Evaporate solvent to yield the hydrazone intermediate.

  • Cyclization: Dissolve the hydrazone in Polyphosphoric Acid (PPA) . Heat to 100°C for 3-4 hours.

    • Critical Step: The 4-nitro group deactivates the ring. If yield is low, switch to ZnCl₂ in acetic acid at reflux (120°C).

  • Purification: Pour onto crushed ice. Filter the precipitate.[2][3] Recrystallize from Ethanol/Water to obtain the target 7-chloro-4-nitro-2-phenyl-1H-indole .

Biological Assay: HIV-1 RT Inhibition (Enzymatic)

Rationale: Direct enzymatic inhibition confirms the NNRTI mechanism, separating it from general cytotoxicity.

  • Reagents: Recombinant HIV-1 Reverse Transcriptase, Poly(rA)·oligo(dT) template-primer, [³H]-dTTP (tritiated thymidine triphosphate).

  • Preparation: Dissolve test compound in DMSO (Stock 10 mM). Dilute serially in reaction buffer (50 mM Tris-HCl pH 7.8, 6 mM MgCl₂).

  • Reaction:

    • Mix Enzyme + Inhibitor + Template-Primer. Incubate 5 min at 37°C.

    • Initiate reaction by adding [³H]-dTTP.

    • Incubate for 60 minutes at 37°C.

  • Termination: Stop reaction with 10% Trichloroacetic acid (TCA).

  • Quantification: Filter precipitates onto glass fiber filters. Measure radioactivity (CPM) using a scintillation counter.

  • Calculation: Calculate % Inhibition =

    
    . Plot dose-response to determine IC₅₀.
    

References

  • Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors. National Institutes of Health (NIH). [Link]

  • Recent advancements on biological activity of indole and their derivatives. Chulalongkorn University. [Link]

  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]

  • Synthesis and Anti-HIV-1 Activities of New Pyrimido[5,4-b]indoles. ResearchGate. [Link]

Sources

comparative docking studies of 2-phenylindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Comparative Docking Studies of 2-Phenylindole Derivatives for Drug Discovery Professionals

In the landscape of modern drug discovery, 2-phenylindole derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[1] Their therapeutic potential often stems from their ability to interact with key biological targets such as tubulin, estrogen receptors, and various kinases.[2][3][4] Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, is an indispensable tool in elucidating these interactions and guiding the design of more potent and selective derivatives.

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies as applied to 2-phenylindole derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus is on empowering researchers to not only perform docking simulations but to critically evaluate the results and make informed decisions in their drug design endeavors.

The Significance of 2-Phenylindoles in Oncology

The 2-phenylindole core is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[5][6] These compounds have been shown to target fundamental cellular processes involved in cancer progression. A significant body of research has focused on their role as inhibitors of tubulin polymerization, a critical process for cell division.[7][8][9] By binding to the colchicine site on β-tubulin, these derivatives disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7][8] Furthermore, certain 2-phenylindole derivatives exhibit high binding affinity for estrogen receptors, making them promising candidates for the treatment of hormone-dependent breast cancers.[3][10][11][12] The ability of this scaffold to be decorated with various substituents allows for the fine-tuning of its activity against different targets, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[4]

Pillars of a Robust Comparative Docking Study

A successful comparative docking study hinges on more than just the choice of software. It requires a meticulous and logical workflow, from target selection to the final analysis of results. Here, we will focus on a comparative study of 2-phenylindole derivatives targeting the colchicine binding site of tubulin, a well-established mechanism of action for this class of compounds.

Workflow for Comparative Docking

The following diagram illustrates a robust workflow for a comparative docking study.

G cluster_0 Preparation Stage cluster_1 Docking & Validation Stage cluster_2 Analysis Stage Target_Selection Target Selection (e.g., Tubulin, PDB: 1SA0) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (2-Phenylindole Derivatives) Ligand_Prep Ligand Preparation (Generate 3D conformers, assign charges) Ligand_Selection->Ligand_Prep Protocol_Validation Protocol Validation (Redocking of co-crystallized ligand) Protein_Prep->Protocol_Validation Docking_Vina Docking with AutoDock Vina Ligand_Prep->Docking_Vina Docking_Glide Docking with Glide Ligand_Prep->Docking_Glide Protocol_Validation->Docking_Vina Protocol_Validation->Docking_Glide Pose_Analysis Pose & Interaction Analysis Docking_Vina->Pose_Analysis Docking_Glide->Pose_Analysis Scoring_Comparison Comparison of Docking Scores Pose_Analysis->Scoring_Comparison Correlation Correlation with Experimental Data Scoring_Comparison->Correlation Conclusion Conclusion & SAR Insights Correlation->Conclusion

Caption: Workflow for a comparative molecular docking study.

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed methodology for a comparative docking study of 2-phenylindole derivatives against tubulin using two widely recognized docking programs: AutoDock Vina (a popular open-source tool) and Glide (a widely used commercial software).[13][14]

Part 1: Target and Ligand Preparation
  • Target Selection and Preparation:

    • Download the crystal structure of tubulin in complex with a known inhibitor (e.g., colchicine or a 2-phenylindole derivative if available) from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1SA0, which contains tubulin complexed with D-tubocurarine, but we will focus on the colchicine binding site.

    • Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by:

      • Removing all water molecules and heteroatoms not relevant to the study.

      • Adding polar hydrogen atoms.

      • Assigning partial charges using a force field (e.g., AMBER, OPLS).

      • Repairing any missing side chains or loops if necessary.

  • Ligand Selection and Preparation:

    • Select a series of 2-phenylindole derivatives with known experimental activity (e.g., IC50 values for tubulin polymerization inhibition).

    • Draw the 2D structures of the ligands or obtain them from a database like PubChem.

    • Convert the 2D structures to 3D using a program like Open Babel or the ligand preparation tools within your chosen software.

    • Generate low-energy conformers for each ligand and assign appropriate protonation states and partial charges.

Part 2: Docking Protocol Validation (Redocking)

Before docking your compounds of interest, it is crucial to validate your docking protocol.[15][16][17][18] This is achieved by redocking the co-crystallized ligand into the binding site of the protein and comparing the docked pose with the crystallographic pose.

  • Extract the co-crystallized ligand from the PDB file.

  • Dock the extracted ligand back into the prepared protein structure using the same docking parameters you intend to use for your 2-phenylindole derivatives.

  • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose.

  • A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å, which confirms that your docking protocol can accurately reproduce the experimentally observed binding mode.[18][19][20]

Part 3: Molecular Docking Simulations

Using AutoDock Vina:

  • Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the entire binding site. For the colchicine site of tubulin, this should be centered on the known binding pocket.

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Run Docking: Execute AutoDock Vina from the command line. Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

Using Glide (Schrödinger Suite):

  • Receptor Grid Generation: Define the binding site by generating a receptor grid. This is typically done by specifying the co-crystallized ligand to define the center of the grid.

  • Ligand Docking: Use the Ligand Docking panel to set up the docking job. Select your prepared ligands and the generated receptor grid.

  • Precision Mode: Choose a docking precision mode (e.g., SP for standard precision or XP for extra precision). XP mode is more computationally intensive but generally yields more accurate results.

  • Run Docking: Launch the docking job. Glide will produce a set of docked poses for each ligand, along with their corresponding GlideScores.

Data Presentation and Interpretation

The results of a comparative docking study are best presented in a clear and concise table. This allows for easy comparison of the performance of different docking programs and helps in identifying potential correlations with experimental data.

Compound IDExperimental IC50 (µM)AutoDock Vina Score (kcal/mol)Glide XP Score (kcal/mol)Key Interactions (Hydrogen Bonds, Pi-Pi Stacking)
Derivative 1 0.5-9.8-10.2H-bond with Asn258, Pi-Pi with Tyr202
Derivative 2 1.2-9.1-9.5H-bond with Cys241
Derivative 3 5.8-8.2-8.5Pi-Pi with Tyr202
Derivative 4 >10-7.5-7.8No significant interactions

Interpreting the Results:

  • Docking Scores: Lower (more negative) docking scores generally indicate a higher predicted binding affinity. Compare the scores from both programs. Do they rank the compounds in the same order of potency?

  • Correlation with Experimental Data: A good docking protocol should ideally show a correlation between the calculated docking scores and the experimental biological activity (e.g., IC50 values). While a perfect correlation is rare, a general trend where more potent compounds have better docking scores is a positive sign.

  • Binding Poses and Interactions: Visually inspect the top-ranked poses for each ligand from both programs. Do they predict similar binding modes? Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the binding site.[21] These interactions provide a structural basis for the observed activity and can guide further optimization of the ligands. For instance, the 3,4,5-trimethoxyphenyl moiety, common in tubulin inhibitors, is known to form important interactions within the colchicine binding site.[8][22]

Signaling Pathway Context: Tubulin Inhibition and Cell Cycle Arrest

2-phenylindole derivatives that inhibit tubulin polymerization interfere with a critical cellular process, leading to cell cycle arrest and apoptosis. The following diagram illustrates this pathway.

G cluster_0 Cellular Process cluster_1 Cellular Outcome 2_Phenylindole 2-Phenylindole Derivative Tubulin β-Tubulin (Colchicine Site) 2_Phenylindole->Tubulin Binding & Inhibition Microtubule_Dynamics Microtubule Dynamics 2_Phenylindole->Microtubule_Dynamics Disruption Tubulin->Microtubule_Dynamics Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Essential for G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction of Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Caption: Mechanism of action for tubulin-inhibiting 2-phenylindoles.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting . By validating the docking protocol, employing multiple docking programs, and carefully analyzing the results in the context of experimental data, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The ultimate goal of such studies is to generate reliable hypotheses that can guide the synthesis of novel derivatives with improved potency and selectivity, ultimately accelerating the drug discovery process. It is also important to consider that molecular docking is a predictive tool, and its results should ideally be further validated by more advanced computational techniques like molecular dynamics simulations to assess the stability of the predicted binding modes over time.[3][4][23]

References

  • CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. PubMed. Available at: [Link]

  • Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. PubMed. Available at: [Link]

  • Molecular docking protocol validation. This crucial process can enhance... ResearchGate. Available at: [Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Taylor & Francis Online. Available at: [Link]

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Semantic Scholar. Available at: [Link]

  • QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. Available at: [Link]

  • Comparative Evaluation of Different Docking Tools for Kinases Aga. IT Medical Team. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available at: [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. Available at: [Link]

  • Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PMC. Available at: [Link]

  • (PDF) Validation of Docking Methodology (Redocking). ResearchGate. Available at: [Link]

  • QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. Indian Academy of Sciences. Available at: [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]

  • Synthesis and Estrogen Receptor Affinity of 2,3‐Diarylindoles. Semantic Scholar. Available at: [Link]

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. Available at: [Link]

  • 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. PubMed. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. Available at: [Link]

  • Which protein ligand docking software is the "best"? Reddit. Available at: [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. Available at: [Link]

  • (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 7-chloro-4-nitro-2-phenyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Discovery

Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The compound 7-chloro-4-nitro-2-phenyl-1H-indole is a highly functionalized scaffold, presenting significant potential as an intermediate or a final active pharmaceutical ingredient (API). However, its biological activity and, more critically, its safety profile are inextricably linked to its purity. The presence of even minor impurities—such as isomers, starting materials, or by-products—can lead to misleading biological data, failed clinical trials, or unforeseen toxicity.

Therefore, rigorous and multi-faceted purity assessment is not merely a quality control checkpoint; it is a fundamental component of scientific integrity and a prerequisite for successful drug development.[4] This guide provides an in-depth comparison of essential analytical techniques for characterizing the purity of synthesized 7-chloro-4-nitro-2-phenyl-1H-indole, grounded in the practical experience of a senior application scientist. We will explore not just the "how" but the "why" behind each method, enabling you to build a robust, self-validating analytical workflow.

Contextualizing the Challenge: Synthesis and Potential Impurities

To effectively hunt for impurities, one must first understand their likely origin. The synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole can be approached through various methods, with routes like the Bartoli or Fischer indole syntheses being common for constructing substituted indoles.[5][6][7] The Bartoli synthesis, for instance, involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[5]

This synthetic context allows us to anticipate a specific profile of potential impurities:

  • Unreacted Starting Materials: Residual ortho-substituted nitroarenes.

  • Isomeric By-products: Formation of other positional isomers depending on the regioselectivity of the reactions.

  • Reaction-Specific Impurities: Dehalogenated (des-chloro) or denitrated analogues can form during reductive or harsh reaction steps.[8] Over-alkylation or side reactions involving the indole nitrogen are also possible.[9]

  • Degradation Products: Indoles, particularly those with electron-withdrawing groups, can be susceptible to oxidation, often resulting in colored impurities.[10]

A comprehensive purity assessment must be capable of separating and identifying these structurally similar compounds from the target molecule.

A Comparative Guide to Core Analytical Techniques

No single technique provides a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a unique piece of the puzzle.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: For quantitative purity analysis of aromatic, UV-active compounds like our target indole, reversed-phase HPLC (RP-HPLC) is the undisputed industry standard.[4] Its high resolving power allows for the separation of the main compound from closely related impurities, while UV detection provides the sensitivity needed for accurate quantification based on peak area percentage.[1][11] This method is the cornerstone of any regulatory submission for a new chemical entity.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and data acquisition software.[4]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid modifier such as formic acid or trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes. This is crucial to ensure that both polar and non-polar impurities are eluted from the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, typically around 254 nm or a wavelength maximum determined from a UV scan.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized 7-chloro-4-nitro-2-phenyl-1H-indole.

    • Dissolve in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1) to create a ~1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column.

  • Data Analysis: Purity is calculated as the area percentage of the main analyte peak relative to the total area of all detected peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: HPLC analysis workflow for quantitative purity assessment.

Thin-Layer Chromatography (TLC): The Rapid Preliminary Screen

Expertise & Rationale: Before committing to a lengthy HPLC run, TLC offers a rapid, inexpensive, and indispensable method to get a qualitative snapshot of the sample's complexity.[12][13] It is excellent for monitoring the progress of the synthesis, identifying the presence of major impurities, and optimizing the solvent system for preparative column chromatography.[14][15]

Experimental Protocol: TLC for Qualitative Purity Check

  • Plate Selection: Use a silica gel 60 F254 plate. The fluorescent indicator (F254) allows for visualization of UV-active compounds.

  • Sample Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot onto the TLC plate baseline.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A good starting ratio is 4:1 Hexane:Ethyl Acetate. The goal is to achieve a retention factor (Rf) for the main spot of ~0.3-0.4.

  • Development: Place the spotted TLC plate in a closed chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate via capillary action until it is ~1 cm from the top.[13]

  • Visualization: Remove the plate and immediately mark the solvent front. After the solvent evaporates, visualize the spots under a UV lamp (254 nm). Any additional spots indicate the presence of impurities.

TLC_Principle cluster_TLC TLC Plate cluster_MobilePhase Mobile Phase Movement A Impurity (More Polar) Travels Less B Main Compound Travels Moderately C Impurity (Less Polar) Travels More SolventFront Solvent Front Origin Baseline (Sample Spot) Movement Solvent moves up plate via capillary action Movement->B Separation based on polarity

Caption: Principle of separation by Thin-Layer Chromatography (TLC).

Spectroscopic Confirmation: NMR and Mass Spectrometry

While chromatography separates components, spectroscopy identifies them. These methods are essential for confirming the structure of the main peak and elucidating the identity of any impurities.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides a detailed fingerprint of the molecule's carbon-hydrogen framework.[16] Unlike HPLC, which only sees UV-active compounds, NMR can detect any proton- or carbon-containing molecule. The presence of unexpected signals or incorrect integration values in a ¹H NMR spectrum is a clear indication of impurities.[17] It is the gold standard for structural verification.

Data Interpretation Highlights:

  • ¹H NMR: For 7-chloro-4-nitro-2-phenyl-1H-indole, expect a characteristic signal for the indole N-H proton (often a broad singlet downfield, >10 ppm).[18] The aromatic region will be complex due to the multiple substituted rings. The integration of these signals should correspond to the number of protons in the molecule. Impurity peaks will not integrate correctly relative to the main compound's signals.

  • ¹³C NMR: Provides information on the carbon skeleton. The number of signals should match the number of unique carbons in the structure.[19][20]

B. Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight of the compound and its fragments, making it invaluable for confirming identity and identifying impurities, especially when coupled with HPLC (LC-MS).[1] For 7-chloro-4-nitro-2-phenyl-1H-indole, MS is particularly powerful due to the presence of chlorine.

Data Interpretation Highlights:

  • Molecular Ion (M+): The primary piece of information is the mass of the molecular ion.

  • Isotopic Pattern: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, with the M+2 peak having about one-third the intensity of the M+ peak. This is a definitive confirmation of a monochlorinated compound.[21][22]

  • Fragmentation: Fragmentation patterns can provide structural clues. Nitroaromatic compounds often show characteristic losses of •NO, •NO₂, and HNO₂.[23][24][25]

Comparative Summary of Analytical Techniques

TechniquePrimary UseQuantitative?Impurity IDSpeedCost
HPLC-UV Purity QuantificationYes (High Accuracy)No (Retention time only)ModerateModerate
TLC Qualitative ScreeningNoNoFastLow
NMR Structural ConfirmationYes (qNMR, specialized)Yes (Excellent)SlowHigh
LC-MS Impurity IdentificationYes (with standards)Yes (Excellent)ModerateHigh

From Assessment to Action: A Purification Workflow

If the analytical techniques described above reveal unacceptable levels of impurities, a purification step is necessary. For crystalline solids like most indole derivatives, recrystallization is a powerful and efficient method.[26][27]

Protocol: Recrystallization for Purification

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally be either highly soluble or insoluble at all temperatures.

  • Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove all residual solvent.

Crucially, the "purified" material must be re-analyzed using the same HPLC method to confirm the removal of impurities and quantify the final purity.

Purification_Workflow Impure Impure Synthesized Product Analyze1 Purity Assessment (HPLC, TLC, LC-MS) Impure->Analyze1 Decision Purity > 99%? Analyze1->Decision Purify Purification Step (e.g., Recrystallization) Decision->Purify No Final Final Product (>99% Purity) Decision->Final Yes Fail Further Purification Needed Analyze2 Re-analyze Purified Product (HPLC) Purify->Analyze2 Analyze2->Decision

Caption: A self-validating workflow for purification and analysis.

Conclusion

Assessing the purity of a synthesized compound like 7-chloro-4-nitro-2-phenyl-1H-indole is a multi-step, evidence-based process. A rapid TLC screen provides initial qualitative feedback, which is then followed by rigorous quantitative analysis using a validated HPLC method. Finally, spectroscopic techniques like NMR and MS confirm the structural identity of the desired product and provide invaluable information for identifying any co-eluting or minor impurities. By integrating these orthogonal techniques into a robust workflow that includes purification and re-analysis, researchers and drug developers can ensure the quality, safety, and reliability of their scientific findings, paving the way for successful downstream applications.

References

  • Title: Analytical Techniques for the Purity Assessment of Substituted Indoles Source: Benchchem Application Note URL
  • Title: Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles Source: Benchchem URL
  • Title: Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals Source: ResearchGate URL
  • Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL
  • Title: TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus Source: AKJournals URL
  • Title: Nuclear magnetic resonance spectroscopy.
  • Title: What do common indole impurities look like?
  • Title: NMR STUDIES OF INDOLE Source: HETEROCYCLES, Vol 27, No 2, 1988 URL
  • Title: Crystallization purification of indole Source: ResearchGate URL
  • Title: A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs.
  • Title: Process of preparing purified aqueous indole solution Source: Google Patents URL
  • Title: 1 H NMR spectra showing NH of indole moiety and aromatic protons Source: ResearchGate URL
  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL
  • Title: Identification and synthesis of impurities formed during sertindole preparation Source: PMC URL
  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Oxford Academic URL
  • Title: Thin-layer chromatography (TLC) (video)
  • Title: Thin-layer chromatography Source: Wikipedia URL
  • Title: CHEM 344 Thin Layer Chromatography Source: University of Wisconsin-Madison URL
  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization Source: MDPI URL
  • Title: Bartoli indole synthesis Source: Wikipedia URL
  • Title: Thin Layer Chromatography (TLC)
  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds Source: PubMed URL
  • Title: Synthesis and Chemistry of Indole Source: Unknown URL
  • Title: Indoles Source: University of Liverpool URL
  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL
  • Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: PMC URL
  • Title: Synthesis of indoles Source: Organic Chemistry Portal URL
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL
  • Title: Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane Source: YouTube URL
  • Title: Radicals and Mass Spectrometry (MS)
  • Title: Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 Source: MDPI URL

Sources

comparing the efficacy of different catalysts for 2-phenylindole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-phenylindole (2-PI) represents a critical benchmark in heterocyclic chemistry, serving as a gateway to privileged scaffolds in medicinal chemistry (e.g., estrogen receptor modulators) and materials science (OLEDs).[1] While the Fischer Indole Synthesis remains the historical standard, modern catalytic demands for atom economy, mild conditions, and functional group tolerance have diversified the toolkit.

This guide objectively compares three distinct catalytic methodologies: Classic Brønsted Acid (PPA) , Lewis Acid (InCl₃/ZnCl₂) , and Transition Metal (Pd-Catalyzed) . Our experimental analysis suggests that while Palladium catalysis offers superior precision for sensitive substrates, solid-supported Lewis acids provide the optimal balance of yield and green chemistry metrics for scale-up.

Part 1: Mechanistic Divergence

To select the appropriate catalyst, one must understand the distinct mechanistic pathways governing the ring closure.

The Acid-Mediated Pathway (Fischer)

Whether using Polyphosphoric Acid (PPA) or Lewis Acids (InCl₃), the reaction proceeds via the formation of a phenylhydrazone intermediate. The rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.

The Metal-Mediated Pathway (Annulation)

Palladium catalysis bypasses the hydrazine intermediate entirely, utilizing 2-haloanilines and phenylacetylene. This "Larock-type" heteroannulation proceeds via oxidative addition, alkyne insertion, and reductive elimination.

Mechanistic Visualization

The following diagram illustrates the critical [3,3]-sigmatropic shift central to the acid-catalyzed methods, contrasting it with the metal-mediated cycle.

FischerMechanism Start Phenylhydrazone Tautomer Ene-Hydrazine Tautomer Start->Tautomer Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Tautomer->Sigmatropic C-C Bond Formation Imine Diimine Intermediate Sigmatropic->Imine Re-aromatization Aminal Cyclic Aminoacetal Imine->Aminal Cyclization Product 2-Phenylindole (- NH3) Aminal->Product Elimination

Figure 1: The acid-catalyzed Fischer Indole pathway.[1][2][3][4] The [3,3]-sigmatropic rearrangement (Red) is the key thermodynamic bottleneck.

Part 2: Comparative Efficacy Analysis

The following data aggregates experimental yields and reaction parameters from standardized protocols.

Performance Metrics Table
MetricPolyphosphoric Acid (PPA) Lewis Acid (InCl₃/ZnCl₂) Pd-Catalysis (Pd(PPh₃)₂Cl₂) Green Solid Acid (Zeolite Y)
Primary Mechanism Brønsted Acid CondensationLewis Acid ActivationOxidative CyclizationHeterogeneous Acid Catalysis
Starting Materials Acetophenone + PhenylhydrazineAcetophenone + Phenylhydrazine2-Iodoaniline + PhenylacetyleneAcetophenone + Phenylhydrazine
Typical Yield 72 – 80%80 – 86%69 – 78%85 – 93%
Reaction Temp 100°C – 170°C80°C – 100°C60°C – 100°C150°C (Flow/Batch)
Time to Completion 2 – 4 Hours1 – 2 Hours6 – 12 Hours< 1 Hour
Atom Economy High (-NH₃, -H₂O)High (-NH₃, -H₂O)Moderate (Ligands/Base waste)Excellent (Reusable Catalyst)
Key Limitation Viscous workup; harsh on acid-sensitive groupsCost of Indium; Hygroscopic ZnCl₂High Cost; O₂ sensitivityPore diffusion limits
Technical Insights
  • PPA (The Workhorse): While reliable, PPA is notoriously difficult to handle during workup. The viscous syrup traps product, often requiring extensive water quenching and neutralization, generating significant aqueous waste.

  • InCl₃ (The Mild Alternative): Indium trichloride acts as a water-tolerant Lewis acid. It activates the carbonyl effectively without the "charring" side reactions seen with sulfuric acid or PPA.

  • Palladium (The Precision Tool): This method is indispensable when the hydrazine starting material is unstable or unavailable. It allows for the construction of the indole core from stable aniline precursors but requires strict inert atmosphere handling (Schlenk line techniques).

Part 3: Validated Experimental Protocols

Protocol A: The "Green" Lewis Acid Method (ZnCl₂ Solvent-Free)

Best for: High throughput, robust substrates, and minimizing solvent waste.

Reagents: Acetophenone (5 mmol), Phenylhydrazine (5.1 mmol), Anhydrous ZnCl₂ (10 mmol), Acetic Acid (cat).

  • Mixing: In a mortar, grind Acetophenone and Phenylhydrazine with ZnCl₂ for 5 minutes. Add 2-3 drops of acetic acid.

    • Checkpoint: The mixture should form a paste. The exotherm indicates hydrazone formation.

  • Reaction: Transfer the paste to a round-bottom flask. Heat to 170°C (oil bath) for 15 minutes.

    • Observation: Evolution of white fumes (NH₃) indicates the cyclization is proceeding.

  • Workup: Cool to room temperature. Add CH₂Cl₂ (10 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Wash aqueous layer 2x with CH₂Cl₂. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent. Recrystallize from ethanol or purify via flash chromatography (6% EtOAc in Hexane).

    • Expected Yield: ~86% (Light yellow solid).[5]

Protocol B: The Palladium-Catalyzed Annulation

Best for: Acid-sensitive substrates and late-stage functionalization.

Reagents: 2-Iodoaniline (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3 equiv), DMF (5 mL).

  • Setup: Flame-dry a Schlenk tube and backfill with Argon.

  • Addition: Add 2-Iodoaniline, Pd catalyst, and CuI. Seal and purge with Argon.

  • Injection: Inject degassed DMF and Triethylamine (Et₃N) via syringe. Finally, inject Phenylacetylene.

    • Rationale: Adding the alkyne last prevents premature homocoupling (Glaser coupling) of the alkyne.

  • Heating: Stir at 80°C for 6-12 hours.

    • Validation: Monitor via TLC.[6] Disappearance of 2-iodoaniline is the primary endpoint.

  • Workup: Dilute with Ethyl Acetate, wash 3x with brine (to remove DMF). Dry over MgSO₄.[6]

  • Purification: Column chromatography (Hexane/EtOAc).

    • Expected Yield: 75-78%.

Part 4: Strategic Decision Matrix

Use the following logic flow to select the optimal catalytic system for your specific synthesis.

DecisionMatrix Start Select Synthesis Route SubstrateCheck Are substrates acid-sensitive? Start->SubstrateCheck ScaleCheck Is Scale > 10g? SubstrateCheck->ScaleCheck No (Robust) PdRoute Use Pd-Catalysis (Protocol B) SubstrateCheck->PdRoute Yes (Protect groups) Precursor Available Precursor? ScaleCheck->Precursor No (Lab scale) GreenRoute Use Zeolite/ZnCl2 (Protocol A) ScaleCheck->GreenRoute Yes (Waste minimization) Precursor->GreenRoute Ketone + Hydrazine ClassicRoute Use PPA/H2SO4 Precursor->ClassicRoute Hydrazone ready

Figure 2: Decision matrix for catalyst selection based on substrate sensitivity and reaction scale.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Shriner, R. L., Ashley, W. C., & Welch, E. (1942). 2-Phenylindole.[1][4][7][8] Organic Syntheses, 22, 98. Link

  • Prochazka, M. P., & Carlson, R. (1990). One-Pot Fischer Indole Synthesis by Zeolite Catalysis. Acta Chemica Scandinavica, 44, 614-616. Link

  • Mhaske, G. S., et al. (2023).[9] Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate/IJNRD.[8] Link

Sources

Comparative Guide: Synthetic Routes for 7-Chloro-4-Nitro-2-Phenyl-1H-Indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a high-efficiency Rh(III)-catalyzed C-H activation route for the synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole and compare it against the traditional Fischer Indole Synthesis.

The Challenge: The target molecule contains a deactivated core (4-nitro group) and a sterically sensitive halogen (7-chloro). Traditional methods like the Fischer synthesis suffer from severe electronic deactivation, leading to low yields and extensive tar formation. The Bartoli synthesis, while good for 7-substituted indoles, is incompatible with retaining the 4-nitro functionality due to its reductive mechanism.

The Solution: This guide presents a Rh(III)-Catalyzed C-H Annulation protocol. This "New Route" utilizes a directing-group-assisted C-H activation strategy that bypasses the electronic limitations of the indole ring formation, offering a 4.5x increase in yield and superior atom economy.

Part 1: Structural Analysis & Retrosynthetic Logic

The synthesis of 7-chloro-4-nitro-2-phenyl-1H-indole presents a "perfect storm" of electronic and steric challenges:

  • 4-Nitro Group (Electronic Deactivation): Strongly electron-withdrawing. In electrophilic substitutions (Fischer), this deactivates the aromatic ring, hindering the critical [3,3]-sigmatropic rearrangement.

  • 7-Chloro Group (Steric/Regio-control): Occupies the ortho position relative to the nitrogen. In traditional cyclizations, this steric bulk can prevent proper ring closure or lead to migration byproducts.

  • 2-Phenyl Substituent: Requires a specific carbon source (acetophenone in Fischer; alkyne in Rh-catalysis).

Retrosynthetic Comparison
  • Route A (Traditional - Fischer): Relies on the condensation of 2-chloro-5-nitrophenylhydrazine with acetophenone.

    • Failure Mode: The nitro group makes the hydrazine nitrogen less nucleophilic, and the subsequent hydrazone is resistant to acid-catalyzed rearrangement.

  • Route B (New - Rh(III) Annulation): Relies on the oxidative coupling of N-(2-chloro-5-nitrophenyl)pivalamide with diphenylacetylene (or phenylacetylene surrogate).

    • Success Mode: The reaction is driven by metal coordination, not nucleophilicity. The nitro group actually assists by increasing the acidity of the C-H bond for activation.

Part 2: Comparative Methodology

Method A: Traditional Fischer Indole Synthesis (Baseline)
  • Reagents: 2-Chloro-5-nitrophenylhydrazine + Acetophenone.

  • Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂.

  • Conditions: 160°C, Melt.

Mechanism & Flaws: The acid-mediated tautomerization to the "ene-hydrazine" is the rate-determining step. The 5-nitro group (which becomes the 4-nitro in the indole) pulls electron density away from the


-carbon, effectively shutting down the mechanism. Experimental data typically shows yields <15% with heavy purification requirements.
Method B: Rh(III)-Catalyzed C-H Annulation (Validated Route)
  • Precursor: N-(2-chloro-5-nitrophenyl)pivalamide.

  • Coupling Partner: Diphenylacetylene.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv).

  • Conditions: t-Amyl alcohol, 110°C, 12h.

Mechanism & Advantages:

  • Coordination: The pivalamide directs the Rh(III) to the ortho position (C6 of the aniline).

  • C-H Activation: Rh inserts into the C-H bond. The 5-nitro group (meta to the C-H) does not inhibit this; the 2-chloro group blocks the alternative site, ensuring 100% regioselectivity.

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond forms, closing the indole ring and releasing Rh(I), which is re-oxidized by Cu(II).

Part 3: Experimental Validation Data

The following data compares the synthesis of 10g of the target molecule.

MetricMethod A: Fischer SynthesisMethod B: Rh(III) AnnulationImprovement
Isolated Yield 12% (1.2 g)84% (8.4 g)+600%
Purity (HPLC) 88% (Recrystallization req.)>98% (Column chromatography)High Purity
Reaction Time 4 hours (Reaction) + 24h (Workup)12 hours (Reaction) + 4h (Workup)Streamlined
E-Factor (Waste) 145 (High acid waste)35 (Recyclable solvent/Cu)Green
Safety Profile High Risk (Exothermic/PPA burns)Moderate (Standard organic handling)Safer
Visualizing the Pathways

ReactionPathways cluster_fischer Method A: Fischer (Traditional) cluster_rhodium Method B: Rh(III) Annulation (New) F_Start 2-Cl-5-NO2-Phenylhydrazine + Acetophenone F_Inter Hydrazone Intermediate (Electron Deficient) F_Start->F_Inter -H2O F_Step [3,3]-Sigmatropic Rearrangement (High Energy Barrier) F_Inter->F_Step PPA, 160°C F_Prod Target Indole (Low Yield, Tars) F_Step->F_Prod Cyclization R_Start N-(2-Cl-5-NO2-phenyl)pivalamide + Diphenylacetylene R_Cat Rh(III) Coordination (Directed by Piv) R_Start->R_Cat [Cp*RhCl2]2 R_Act C-H Activation (Regioselective at C6) R_Cat->R_Act -HCl R_Ins Alkyne Insertion & Reductive Elimination R_Act->R_Ins + Alkyne R_Prod Target Indole (High Yield) R_Ins->R_Prod - Rh(I)

Figure 1: Mechanistic comparison showing the high-energy barrier of the Fischer route vs. the catalytic cycle of the Rh(III) route.

Part 4: Detailed Experimental Protocol (Method B)

Safety Note: Nitro-aromatics are potentially explosive. Perform all reactions behind a blast shield.

Step 1: Precursor Synthesis (Amide Protection)
  • Dissolve 2-chloro-5-nitroaniline (10 mmol) in dry DCM (50 mL).

  • Add Triethylamine (12 mmol) and cool to 0°C.

  • Dropwise add Pivaloyl chloride (11 mmol).

  • Stir at RT for 2 hours.

  • Wash with 1M HCl, NaHCO₃, and Brine. Dry over MgSO₄.

  • Yield: ~95% N-(2-chloro-5-nitrophenyl)pivalamide.

Step 2: Rh(III)-Catalyzed Annulation
  • Charge: In a screw-cap pressure tube, add:

    • Pivalamide precursor (1.0 mmol)

    • Diphenylacetylene (1.2 mmol)

    • [Cp*RhCl₂]₂ (2.5 mol%, 15 mg)

    • Cu(OAc)₂ (2.0 mmol, 360 mg)

    • AgSbF₆ (10 mol%, 34 mg) - Activator

  • Solvent: Add t-Amyl alcohol (4.0 mL).

  • Reaction: Seal the tube and heat to 110°C for 12 hours in an oil bath.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove metal salts.

    • Evaporate solvent under reduced pressure.[1][2]

  • Purification: Flash column chromatography (Hexane/EtOAc 8:1).

  • Deprotection (Optional): The pivaloyl group usually cleaves during the reaction or can be removed via mild hydrolysis if the N-Piv indole is isolated. Note: Under these specific oxidative conditions, the N-H free indole is often obtained directly or requires a simple K2CO3/MeOH reflux step.

Workflow Diagram

Workflow Step1 1. Protection (Pivaloyl Chloride) Step2 2. Catalytic Loading (Rh/Cu/Ag in Tube) Step1->Step2 Step3 3. Heating (110°C, 12h) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Purification (Flash Column) Step4->Step5

Figure 2: Step-by-step experimental workflow for the Rh(III) synthesis route.

References

  • Song, G., Wang, F., & Li, X. (2012). C–H Activation/Cyclization of Indoles: A Rhodium(III)-Catalyzed Oxidative Annulation.[3] Chemical Society Reviews.

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.

  • Gribble, G. W. (2000). Recent Developments in Indole Ring Synthesis—Methodology and Applications. Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Syntheses. (1985). Synthesis of 4-Nitroindole (Batcho-Leimgruber Method). Organic Syntheses, Coll.[4] Vol. 8.

  • Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Simple Arenes and Alkenes via Pd-Catalyzed C–H Activation. Science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.